molecular formula C8H8IN B1651334 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 1259223-96-5

3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B1651334
CAS No.: 1259223-96-5
M. Wt: 245.06
InChI Key: FNEJFIGKHRHEDR-UHFFFAOYSA-N
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Description

3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine is a useful research compound. Its molecular formula is C8H8IN and its molecular weight is 245.06. The purity is usually 95%.
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Properties

IUPAC Name

3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEJFIGKHRHEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704394
Record name 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
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Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259223-96-5
Record name 5H-Cyclopenta[b]pyridine, 6,7-dihydro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259223-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
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Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. Given the limited publicly available experimental data for this specific compound, this guide leverages spectral data from structurally analogous compounds and fundamental principles of spectroscopy to provide a robust analytical approach.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a fused bicyclic system consisting of a pyridine ring and a cyclopentane ring. The iodine atom at the 3-position of the pyridine ring is a key feature that significantly influences the electronic environment and, consequently, the spectral properties of the molecule. The dihydro-cyclopenta moiety introduces aliphatic character, which will be clearly distinguishable from the aromatic pyridine portion in the spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra for this compound are based on the analysis of its structural components and comparison with related derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopentane ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-28.2 - 8.4d~5Deshielded due to adjacent nitrogen and iodine.
H-47.8 - 8.0d~5Deshielded by the aromatic ring current.
H-52.8 - 3.1t~7-8Benzylic protons adjacent to the pyridine ring.
H-72.8 - 3.1t~7-8Benzylic protons adjacent to the pyridine ring.
H-62.0 - 2.3quintet~7-8Aliphatic proton coupled to H-5 and H-7.

The workflow for predicting and interpreting the ¹H NMR spectrum is as follows:

Caption: Workflow for IR spectral analysis of functional groups.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. [1][2][3][4] For this compound (C₈H₈IN), the expected molecular weight is approximately 245.06 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments

m/zFragmentRationale
245[M]⁺Molecular ion peak.
128[M - I]⁺Loss of an iodine radical.
118[C₈H₈N]⁺Loss of iodine atom.

The fragmentation of the molecular ion is a key analytical feature:

Caption: Predicted primary fragmentation of the molecular ion.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a 30-45° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is likely to induce more fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the molecular ion and key fragment ions.

Conclusion

This technical guide provides a scientifically grounded prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By understanding the influence of the molecule's structural features on its spectroscopic behavior and by drawing comparisons with related compounds, researchers can confidently approach the characterization of this and similar novel chemical entities. The provided protocols offer a standardized methodology for obtaining high-quality spectral data.

References

  • PureSynth. 6,7-Dihydro-5H-Cyclopenta[B]Pyridine 98.0%(GC). [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • PubChem. 3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine. [Link]

  • Stankevičiūtė, J., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Master Organic Chemistry. Bond Vibrations, Infrared Spectroscopy, and the “Ball and Spring” Model. [Link]

  • Kralj, A., et al. (2010). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • NIST. Pyridine. [Link]

  • PubMed. Study of the mass spectrometric fragmentation of pseudouridine.... [Link]

  • Chemistry LibreTexts. 11.2: Infrared (IR) Spectroscopy. [Link]

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  • Chemguide. mass spectra - fragmentation patterns. [Link]

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A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Iodocyclopenta[b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopenta[b]pyridine scaffold, an aza-analogue of indene, is a privileged heterocyclic motif integral to the design of novel therapeutics and functional organic materials. The strategic introduction of a halogen at the 3-position, particularly iodine, transforms this core into a versatile platform for molecular elaboration. The carbon-iodine bond serves as a highly effective synthetic handle, prized for its high reactivity and amenability to a wide array of transformations. This guide provides an in-depth analysis of the C-I bond's reactivity in 3-iodocyclopenta[b]pyridines, focusing on field-proven methodologies, mechanistic rationale, and practical protocols to empower researchers in their synthetic endeavors.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The most prevalent and powerful strategy for functionalizing the 3-iodocyclopenta[b]pyridine core is through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates oxidative addition to a Pd(0) center, the crucial first step in several named reactions that have revolutionized organic synthesis.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and vinyl-aryl structures by coupling the aryl iodide with an organoboron reagent.[1] Its operational simplicity and high functional group tolerance make it a favored tool in drug discovery.[2]

Expertise & Experience: Mechanistic Causality

The reaction proceeds via a well-established catalytic cycle. The choice of each component is critical for success. The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step and are often necessary for coupling sterically hindered partners.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition Complex pd0->oxidative_add Ar-I transmetalation_complex Transmetalation Complex oxidative_add->transmetalation_complex [R-B(OR)₃]⁻ product_complex Product Complex product_complex->pd0 Reductive Elimination product Ar-R aryl_iodide Ar-I boronic_acid R-B(OR)₂ + Base

Diagram 1: Catalytic cycle for the Suzuki-Miyaura coupling.

Trustworthiness: A Validated Protocol

  • Setup: To a flame-dried Schlenk flask, add the 3-iodocyclopenta[b]pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Coupling PartnerCatalyst SystemBase/SolventYield (%)
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ / Toluene, H₂O~80-95
4-Methoxyphenylboronic AcidPdCl₂(dppf)Na₂CO₃ / Dioxane, H₂O~78-96
3-Formylphenylboronic AcidPd(PPh₃)₄K₂CO₃ / DMF, H₂O~81
Pyridine-3-boronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄ / Dioxane~70-90
Table 1: Representative yields for Suzuki-Miyaura coupling on iodo-aza-heterocycles, demonstrating the reaction's broad applicability.[3][4][5]
Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds by coupling the 3-iodocyclopenta[b]pyridine with a terminal alkyne. This transformation is invaluable for creating rigid molecular scaffolds and precursors for more complex heterocycles.[6]

Expertise & Experience: Mechanistic Causality

This reaction uniquely employs a dual catalytic system. The palladium catalyst orchestrates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[7] This copper acetylide is more reactive and readily undergoes transmetalation with the palladium center. The amine base (e.g., Et₃N, DIPEA) is crucial for deprotonating the alkyne and neutralizing the HI generated during the reaction. Anhydrous and anaerobic conditions are often required to prevent the undesired Glaser homocoupling of the alkyne.[8]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar-I pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cu_iodide CuI cu_acetylide->cu_iodide cu_iodide->cu_acetylide R-C≡C-H, Base

Diagram 2: Dual catalytic cycles of the Sonogashira coupling.

Trustworthiness: A Validated Protocol

  • Setup: In a Schlenk flask, dissolve the 3-iodocyclopenta[b]pyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in an anhydrous amine solvent (e.g., triethylamine) or a co-solvent system (e.g., THF/Et₃N).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to yield the desired alkynylated product.

Coupling PartnerCatalyst SystemBase/SolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N~75-93
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEA / THF~80-95
1-HexynePdCl₂(dppf) / CuICs₂CO₃ / Acetonitrile~70-88
2-Methyl-3-butyn-2-olPdCl₂(PCy₃)₂Piperidine, Cs₂CO₃ / DMSO~75-90
Table 2: Representative yields for Sonogashira coupling on iodo-aza-heterocycles, showcasing the versatility of alkyne partners.[9][10]
Buchwald-Hartwig Amination: Constructing C–N Bonds

This reaction is a cornerstone of medicinal chemistry, enabling the formation of C(sp²)-N bonds by coupling aryl halides with a vast range of primary and secondary amines, anilines, and even ammonia surrogates.[11][12]

Expertise & Experience: Mechanistic Causality

The success of the Buchwald-Hartwig amination hinges on overcoming the challenges of C-N reductive elimination, a typically slow process. This was achieved through the development of highly specialized ligands by the groups of Stephen Buchwald and John Hartwig.[11] These ligands are characteristically bulky and electron-rich biaryl phosphines (e.g., XPhos, RuPhos). The steric bulk promotes the formation of a three-coordinate palladium-amido intermediate, which undergoes reductive elimination much faster than its four-coordinate counterpart. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine or the intermediate palladium-amine complex to form the crucial palladium-amido species.[13][14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Ar-Pd(II)-I(L) pd0->oxidative_add Ar-I amine_complex [Ar-Pd(II)-N(H)R₂]⁺(L) oxidative_add->amine_complex HNR₂ amido_complex Ar-Pd(II)-NR₂(L) amine_complex->amido_complex -H⁺ (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂

Diagram 3: Catalytic cycle for the Buchwald-Hartwig amination.

Trustworthiness: A Validated Protocol

  • Setup: In a glovebox or using Schlenk technique, charge a vial or flask with the 3-iodocyclopenta[b]pyridine (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized biaryl phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent and Reaction: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane). Seal the vessel and heat with vigorous stirring to 80-110 °C.

  • Monitoring and Workup: Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with an organic solvent, and quench carefully with water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.

Amine PartnerCatalyst SystemBase/SolventYield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBu / Toluene>90
AnilinePd(OAc)₂ / RuPhosK₃PO₄ / Dioxane~85-95
BenzylaminePd₂(dba)₃ / BrettPhosK₂CO₃ / t-Amyl alcohol~80-90
AlkylaminesPd-BIAN-NHC catalystsNaOtBu / Toluene~70-85
Table 3: Representative yields for Buchwald-Hartwig amination on coordinating heterocycles, emphasizing the need for specialized ligands.[13][15]

Alternative Reactivity: Iodine-Lithium Exchange

For functional groups that are difficult to install via cross-coupling, iodine-lithium exchange offers a powerful alternative. This method transforms the relatively unreactive C-I bond into a highly nucleophilic C-Li bond, which can then be quenched with a wide variety of electrophiles.

Expertise & Experience: Mechanistic Causality

The reaction is driven by the formation of a more stable alkyllithium species. It typically involves treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (-78 to -100 °C).[16] The exchange is extremely fast, often complete within minutes.[17] The low temperature is critical to prevent side reactions, such as the decomposition of the organolithium intermediate or its reaction with the solvent (e.g., THF). The resulting lithiated cyclopenta[b]pyridine is a potent nucleophile and base, ready to react with electrophiles like aldehydes, ketones, CO₂, or DMF.[16][18]

Halogen_Metal_Exchange start 3-Iodocyclopenta[b]pyridine (Ar-I) intermediate Lithiated Intermediate (Ar-Li) start->intermediate I/Li Exchange (-78 °C, THF) lithium_reagent Alkyllithium (R-Li) e.g., n-BuLi product Functionalized Product (Ar-E) intermediate->product Electrophilic Quench electrophile Electrophile (E⁺) e.g., DMF, CO₂

Diagram 4: Workflow for iodine-lithium exchange and electrophilic quench.

Trustworthiness: A Validated Protocol

  • Setup: Add a solution of the 3-iodocyclopenta[b]pyridine (1.0 equiv) in anhydrous THF to a flame-dried, three-neck flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi or t-BuLi (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 15-30 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., dry DMF, 1.5 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

A Modern Frontier: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful platform for activating carbon-halogen bonds under exceptionally mild conditions.[19][20] This approach utilizes a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) with the 3-iodocyclopenta[b]pyridine.

Expertise & Experience: Mechanistic Principles

In a typical reductive quenching cycle, an excited photocatalyst is reduced by a sacrificial electron donor (like an amine). The resulting highly reducing species can then transfer an electron to the C-I bond, causing it to fragment into an aryl radical and an iodide anion.[21] This aryl radical is a versatile intermediate that can participate in a variety of bond-forming events, opening up new avenues for functionalization that are complementary to traditional palladium catalysis.[22][23] While specific protocols for the 3-iodocyclopenta[b]pyridine scaffold are still emerging, the general principles established for other aryl iodides suggest a promising future for this technology in the field.

Conclusion and Outlook

The carbon-iodine bond of 3-iodocyclopenta[b]pyridines is a robust and highly reactive functional handle. Its utility is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which provide reliable access to a vast chemical space crucial for drug discovery and materials science. Beyond these mainstay reactions, classical iodine-lithium exchange provides an orthogonal strategy for introducing a different set of functionalities. Looking forward, the application of modern synthetic methods, particularly visible-light photoredox catalysis, promises to unlock novel, mild, and highly selective transformations of this versatile building block. Continued innovation in catalyst design and reaction methodology will undoubtedly expand the synthetic chemist's toolkit for modifying the valuable cyclopenta[b]pyridine core.

References

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, RSC Publishing. Available at: [Link]

  • Redox-neutral carbon–heteroatom bond formation under photoredox catalysis. Chemical Communications, RSC Publishing. Available at: [Link]

  • Photoredox Catalytic Activation of Carbon-Halogen Bonds: C-H Functionalization Reactions under Visible Light. Wiley Online Library. Available at: [Link]

  • Photoredox Catalytic Activation of Carbon-Halogen Bonds: C-H Functionalization Reactions under Visible Light. ResearchGate. Available at: [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health (NIH). Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. MDPI. Available at: [Link]

  • How do I selectively exchange iodine with lithiate?. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

  • Synthesis Workshop: Electron-primed Photoredox Catalysis with Alyah Chmiel (Episode 69). YouTube. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. CORE. Available at: [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

  • Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Available at: [Link]

  • lithium halogen exchange #1 revised. MacMillan Group, Princeton University. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Sci-Hub. Available at: [Link]

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Methodological & Application

Advanced Application Note: Suzuki-Miyaura Coupling Protocols for 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

[1]

Abstract

This technical guide details optimized protocols for the palladium-catalyzed cross-coupling of 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1259223-96-5).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., ALK5, p38), substituted pyridines, and fused heterocyclic drug candidates. Unlike simple aryl halides, this substrate presents unique challenges due to the coordinating ability of the pyridine nitrogen and the electron-donating effect of the fused cyclopentane ring. This document provides mechanistic insights, a decision matrix for reaction optimization, and three validated experimental protocols ranging from standard robust conditions to high-efficiency systems for sterically demanding partners.

Introduction & Substrate Analysis

Chemical Context

The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a "privileged scaffold" in medicinal chemistry, offering a rigidified pyridine mimetic that often improves metabolic stability and binding affinity compared to flexible alkyl-pyridines.[1] The 3-iodo derivative is the primary gateway for introducing biaryl complexity via Suzuki-Miyaura coupling.[1]

Reactivity Profile
  • Electronic Effects: The fused cyclopentane ring exerts a weak inductive electron-donating effect (+I) on the pyridine ring.[1] While 3-halopyridines are generally less reactive toward oxidative addition than electron-deficient 2- or 4-halopyridines, the presence of the iodine atom (a weak bond) facilitates oxidative addition compared to the bromide or chloride analogues.[1]

  • Catalyst Poisoning: The sp² nitrogen atom is a competent ligand for Palladium(II).[1] In non-optimized systems, the substrate can displace phosphine ligands, forming stable, inactive bis(pyridyl)-Pd complexes. This necessitates the use of chelating ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) to prevent catalyst sequestration.

Mechanistic Strategy & Workflow

To ensure high yields, the catalytic cycle must overcome the "Pyridine Trap" (unproductive coordination). The following decision tree outlines the logical selection of conditions based on the coupling partner.

OptimizationMatrixStartStart: this compoundPartnerAnalyze Boronic Acid PartnerStart->PartnerSimpleType A: Simple Aryl/Vinyl(Electron Neutral/Rich)Partner->SimpleStandardDifficultType B: Heteroaryl/Steric(2-Substituted, Electron Poor)Partner->DifficultChallengingSensitiveType C: Base Sensitive(Esters, Nitriles)Partner->SensitiveLabile GroupsMethodAMethod A: Standard RobustPd(dppf)Cl2 • DCM / Na2CO3Dioxane/H2OSimple->MethodAMethodBMethod B: High ActivityXPhos Pd G3 / K3PO4THF/H2ODifficult->MethodBMethodCMethod C: Mild/AnhydrousPd(PPh3)4 / CsFDME (Dry)Sensitive->MethodC

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Applicability: Ideal for simple phenyl boronic acids and electron-rich coupling partners.[1] Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the Pd center and discourages displacement by the pyridine nitrogen.

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ • CH₂Cl₂) (5 mol%)

  • Base: 2M Na₂CO₂ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the iodo-pyridine substrate (1.0 mmol, 245 mg), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

  • Solvate: Inject degassed 1,4-Dioxane (5 mL) via syringe.

  • Activate: Add 2M aqueous Na₂CO₃ (1.5 mL, 3.0 mmol).

  • React: Place the vial in a pre-heated block at 90°C . Stir vigorously (800 rpm) for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The iodine bond is labile; conversion should be >90% within 4 hours.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: High-Efficiency Protocol (Sterically Demanding)

Applicability: For heteroaryl boronates (e.g., pyrimidines, thiazoles) or ortho-substituted aryls.[1] Rationale: Buchwald precatalysts (XPhos Pd G3) generate the active monoligated Pd(0) species rapidly.[1] The bulky XPhos ligand creates a "protective shell" around the metal, preventing pyridine coordination and facilitating oxidative addition into hindered centers.

Materials:

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous or solid added to wet solvent) (2.0 equiv)

  • Solvent: THF or Toluene (degassed)

Step-by-Step Procedure:

  • Charge: Add substrate (1.0 mmol), boronic ester/acid (1.3 equiv), XPhos Pd G3 (17 mg, 2 mol%), and solid K₃PO₄ (425 mg, 2.0 mmol) to the vessel.

  • Inert: Purge with Argon.

  • Solvate: Add degassed THF (4 mL) and degassed water (1 mL).

  • React: Heat to 60–80°C . Note: This system is active enough that lower temperatures often suffice, reducing protodeboronation side reactions.[1]

  • Workup: Standard extraction as in Method A.

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal validation data for similar 3-halopyridine scaffolds.

ParameterMethod A (dppf)Method B (XPhos G3)Method C (PPh3/CsF)
Catalyst Cost LowHighLow
Steric Tolerance ModerateExcellentLow
Reaction Time 4–12 h1–4 h12–24 h
Base Sensitivity Low (Aqueous Base)ModerateHigh (Anhydrous possible)
Typical Yield 75–85%85–95%60–75%
Primary Risk Pd-black formation if O₂ presentCost efficiencyHomocoupling

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch to Method B (Bulky ligand) or increase temp to 100°C.
Protodeboronation Boronic acid instability.[1]Use Boronic Ester (Pinacol) instead of acid.[1] Switch to anhydrous conditions (Method C).
Homocoupling (R-R) Oxidative coupling of boronic acid.[1]Ensure rigorous degassing.[1] Reduce catalyst loading.
Black Precipitate Pd aggregation (Pd-black).Add more ligand (e.g., 10 mol% free PPh3 or dppf). Ensure inert atmosphere.

Safety & Handling

  • This compound: Treat as a potential irritant.[1] Avoid inhalation of dust.[1]

  • Palladium Catalysts: Potential sensitizers.[1] Handle in a fume hood.

  • Solvents: Dioxane is a suspected carcinogen; handle with appropriate PPE.[1]

References

  • Suzuki Coupling Mechanism & Pyridine Challenges

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.

  • Buchwald Precatalysts (XPhos G3)

    • Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1]

  • Reactivity of 3-Halopyridines

    • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry.[1][3][4][5][6][7] Pergamon.[1] (Contextual grounding for halo-pyridine reactivity).

  • General Protocol Validation

    • Organic Chemistry Portal.[1][8] Suzuki Coupling.[1][6][8][9]

Application Note: Sonogashira Coupling of 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

[1]

Executive Summary & Reactivity Profile

Target Molecule: this compound Reactivity Class: Heteroaryl Iodide (Electron-deficient

Primary Challenge:
Chemical Context

The substrate features a pyridine ring fused to a cyclopentane ring.[2] The iodine atom is located at the 3-position (beta to the nitrogen), rendering it electronically analogous to 3-iodopyridine .

  • Electronic Effect: The pyridine ring is electron-withdrawing, facilitating the oxidative addition of Pd(0) into the C–I bond compared to phenyl iodides. However, the fused alkyl ring (cyclopentane) provides weak electron donation, slightly tempering this effect compared to a bare pyridine.[1]

  • Coordination Risk: The sp² nitrogen lone pair is unhindered and can coordinate to the Palladium catalyst, potentially forming inactive [Pd(Ar)I(L)(Pyridine)] species.[1] Protocols must use sufficient catalyst loading or sterically bulky ligands to mitigate this.[1]

Decision Matrix: Selecting the Right Conditions

Not all Sonogashira reactions require the same rigor. Choose the protocol that matches your downstream requirements.

ParameterProtocol A: The "Workhorse" Protocol B: High Performance
Scenario Initial screening, simple alkynes, non-polar products.Complex alkynes, scale-up, or sluggish reactions.[1]
Catalyst PdCl₂(PPh₃)₂ (Bis-triphenylphosphine Pd(II))Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂/XPhos
Co-Catalyst CuI (Copper(I) Iodide)CuI (Optional, but recommended for speed)
Base Triethylamine (Et₃N) or DiisopropylamineCs₂CO₃ or K₃PO₄
Solvent THF or DMFMeCN or 1,4-Dioxane/Water
Temperature Room Temp (25°C) → 50°C60°C → 80°C
Key Advantage Low cost, reagents commonly available.[1]Higher turnover, tolerates polar functionalities.[1]

Detailed Experimental Protocols

Protocol A: Standard Conditions (Pd/Cu/Amine)

Recommended for initial synthesis of libraries.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3–5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Et₃N (3.0 equiv or used as co-solvent)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Degassing: Charge a dried reaction vial with the aryl iodide, Pd catalyst, and CuI. Seal with a septum.[1] Evacuate and backfill with Argon/Nitrogen (3 cycles). Crucial: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Solvent Addition: Inject anhydrous THF and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne (neat or in THF solution) dropwise to the stirring mixture.

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Visual Cue: The reaction often turns from yellow to dark brown/black as Pd(0) is generated and the cycle proceeds.

    • Monitoring: Check LCMS/TLC.[1] If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1] Wash with EtOAc.[1] Concentrate and purify via silica flash chromatography.

Protocol B: Enhanced Conditions (Pd/Inorganic Base)

Recommended for difficult substrates or when amine salts precipitate and stall mixing.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: MeCN (Acetonitrile) or DMF

Step-by-Step Procedure:

  • Setup: Combine aryl iodide, alkyne, Cs₂CO₃, Pd catalyst, and CuI in a vial.

  • Inert Atmosphere: Purge the solid mixture with Argon for 5 minutes.

  • Solvent: Add degassed MeCN.[1]

  • Reaction: Heat to 60°C or 80°C . The inorganic base requires higher temperatures than amine bases but drives the reaction to completion more reliably for deactivated systems.

  • Workup: Dilute with water/brine and extract with EtOAc or DCM.[1] The pyridine product may be polar; ensure aqueous layer pH is basic (>9) to prevent protonation of the pyridine nitrogen during extraction.

Mechanistic Visualization & Troubleshooting[1]

The following diagram illustrates the catalytic cycle and critical failure points specific to pyridine substrates.

SonogashiraMechanismStartStart: 3-Iodo-Pyridine Deriv.OxAddOxidative Addition(Ar-Pd(II)-I)Start->OxAdd+ Pd(0)Pd0Active CatalystPd(0)L2Pd0->OxAddTransMetTransmetalation(Rate Limiting)OxAdd->TransMet+ Cu-AcetylidePoisonFAILURE: N-Coordination(Catalyst Poisoning)OxAdd->PoisonPyridine N attackProdProduct: Alkynyl-PyridineTransMet->ProdReductive EliminationProd->Pd0RegenerationCuCycleCu(I) AcetylideFormationCuCycle->TransMetGlaserFAILURE: Glaser Homocoupling(O2 present)CuCycle->GlaserO2 Leak

Caption: Catalytic cycle highlighting the risk of N-coordination poisoning and Oxygen-induced homocoupling.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM remaining) Catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl₂ (bidentate ligand prevents N-binding) or increase Temp to 80°C.
Homocoupling (Alkyne-Alkyne) Oxygen contamination.[1]Re-degas solvents (sparge with Ar for 15 min).[1] Add the alkyne slowly (syringe pump).
Black Precipitate immediately "Pd Black" formation (Catalyst death).Ligand insufficient. Add extra PPh₃ (10 mol%) or switch to a more stable precatalyst like Pd(PPh₃)₄ .
Low Yield (Streaking on TLC) Product sticking to silica.The product is basic. Deactivate silica with 1% Et₃N in the eluent or use Alumina.

Safety & Handling

  • This compound: Treat as a potential irritant and sensitizer.[1] Avoid inhalation.

  • Alkynes: Low molecular weight alkynes are flammable.[1]

  • Palladium/Copper: Heavy metals.[1][3] Dispose of aqueous waste in designated heavy metal streams.[1] Scavengers (e.g., SiliaMetS® Thiol) are recommended for removing Pd from the final API intermediate.[1]

References

  • General Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link

  • Pyridine Coupling Insights: Li, J. J. (Ed.). (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (See Section on Sonogashira Coupling of Pyridines).

  • Commercial Substrate Data: Aceschem. (n.d.). Product Data Sheet: this compound (CAS 1259223-96-5).[1][4] Link

  • Pd(dppf)Cl2 Utility: Gildner, P. G., & Colacot, T. J. (2015).[1] Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497–5508.[1] Link

  • Related Pyridine Synthesis: Wang, H., et al. (2017).[1][5] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. International Journal of Organic Chemistry, 7, 166-175.[1] Link

Heck reaction using 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine as a substrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Heck Coupling of 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Executive Summary

This application note details the optimized conditions for the Heck-Mizoroki coupling of This compound (CAS: N/A for specific iodide, Core CAS: 533-37-9).[1] This substrate represents a privileged scaffold in medicinal chemistry, frequently serving as a core for kinase inhibitors (e.g., c-Met, AKT) and fused-ring alkaloids.[1]

While 3-halopyridines are generally reactive in cross-coupling, this specific fused system presents unique challenges:

  • Catalyst Poisoning: The pyridine nitrogen is highly capable of coordinating to electrophilic Pd(II) species, potentially arresting the catalytic cycle.

  • Steric Bulk: The cyclopentenyl ring fused at the 2,3-positions exerts steric pressure, influencing ligand selection.

  • Solubility: The lipophilic fused ring alters solubility profiles compared to simple pyridines, necessitating specific solvent choices.[1]

This guide provides a robust "Standard Protocol" and a "High-Performance Protocol" for difficult couplings, supported by mechanistic insights and troubleshooting workflows.

Mechanistic Insight & Catalyst Design

The primary failure mode in coupling pyridine-based halides is the formation of stable bis-pyridine-palladium complexes.[1] Unlike benzene derivatives, the substrate itself acts as a ligand.

Key Mechanistic Intervention: To prevent the substrate from poisoning the catalyst, we employ bulky, electron-rich phosphine ligands (e.g., P(o-tol)₃ or XPhos). These ligands occupy the coordination sphere of Palladium more effectively than the pyridine nitrogen, forcing the cycle forward.

Visualizing the Catalytic Cycle & Inhibition Pathway

HeckCycle cluster_legend Legend Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate (Ar-I) Coord Olefin Coordination OxAdd->Coord + Alkene Poison OFF-CYCLE RESTING STATE (Pd-N Coordination) OxAdd->Poison + Substrate (Excess) Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim BaseStep Reductive Elimination (Base Assisted) Elim->BaseStep - Product BaseStep->Pd0 Regeneration Poison->OxAdd Heat / Bulky Ligand key1 Ar = 6,7-dihydro-5H-cyclopenta[b]pyridine

Figure 1: Catalytic cycle highlighting the off-cycle inhibition where the pyridine nitrogen binds to the Pd(II) intermediate.[1] Bulky ligands and elevated temperatures favor the return to the active cycle.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Simple acrylates, styrenes, and initial screening.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (10 mol%)[1]

  • Base: Triethylamine (Et₃N) (2.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol). Purge with Argon.

  • Solvation: Add anhydrous DMF (5.0 mL) via syringe. Stir at room temperature for 5 minutes until the solution turns yellow/orange (active catalyst formation).

  • Substrate Addition: Add the iodide substrate (245 mg, 1.0 mmol) and the alkene coupling partner (1.2 - 1.5 equiv).

  • Base: Add Et₃N (350 µL, 2.5 mmol) dropwise.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours. Note: Pyridines often require higher activation energy than phenyl rings.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.[1] Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: High-Performance Protocol (Challenging Substrates)

Best for: Electron-rich olefins, sterically hindered partners, or if Method A fails.[1]

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: XPhos or SPhos (4-8 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Inorganic bases often reduce N-coordination issues.[1]

  • Solvent: 1,4-Dioxane[1]

  • Temp: 100 °C

Optimization & Screening Data

The following table summarizes typical conversion rates for 3-halopyridines, serving as a benchmark for this specific substrate.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (24h)Notes
1Pd(OAc)₂ / PPh₃Et₃NDMF8035%Poor. PPh₃ is not bulky enough to prevent N-binding.[1]
2Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10088% Recommended. Good balance of cost/yield.[1]
3Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10095%Excellent for difficult partners.[1]
4Pd(OAc)₂ / No LigandNaOAcDMA120<10%Pd black precipitates immediately (Jeffery conditions fail here).[1]

Troubleshooting Guide

Problem: "Palladium Black" forms immediately.

  • Cause: The catalytic cycle is stalling, leading to Pd agglomeration.

  • Solution: Increase ligand loading to 1:4 (Pd:Ligand) ratio. Ensure the reaction is strictly oxygen-free (freeze-pump-thaw).[1]

Problem: No Conversion (Starting Material Recovered).

  • Cause: The oxidative addition into the C-I bond is sluggish, or the pyridine nitrogen is sequestering the Pd.

  • Solution: Switch to Method B (Pd₂(dba)₃/XPhos). The biaryl phosphine ligands create a "protective shell" around the Pd, preventing the pyridine nitrogen from binding.

Problem: Regioselectivity Issues (with substituted alkenes).

  • Insight: Pyridyl rings are electron-withdrawing.[1] This generally favors linear products (beta-arylation) with electron-poor alkenes (acrylates) and branched products (alpha-arylation) with electron-rich alkenes (vinyl ethers), though the latter is rare in Heck.[1]

Safety & Handling

  • This compound: Treat as a potential irritant and sensitizer.[1] Avoid inhalation of dust.[1]

  • DMF: Hepatotoxic and readily absorbed through skin.[1] Use double-gloving procedures.

  • Palladium Residues: Heavy metal waste must be segregated.[1] Use thiourea or specific metal scavengers (e.g., SiliaMetS®) during workup to ensure pharmaceutical-grade purity (<10 ppm Pd).[1]

References

  • Mechanistic Basis of Pyridine Coupling

    • Title: "Palladium-catalyzed cross-coupling reactions of pyridine derivatives."[1]

    • Source:Chemical Reviews, 2002.[1]

    • URL:[Link][1]

  • Ligand Selection for Heterocycles

    • Title: "A Universal Method for the Heck Reaction of Heteroarenes."
    • Source:Journal of the American Chemical Society, 2006.
    • URL:[Link][1]

  • Synthesis of the Core Scaffold

    • Title: "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine deriv
    • Source:Green Chemistry, 2013.[1]

    • URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the palladium-catalyzed functionalization of 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1150617-54-1). As a fused bicyclic pyridine, this scaffold serves as a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Roflumilast or Cebidoplenib).

The presence of the iodine atom at the C3 position offers superior reactivity compared to its bromo- or chloro-analogs, facilitating rapid oxidative addition. However, the basic nitrogen atom in the pyridine ring presents a challenge: it can coordinate competitively to the palladium center, potentially poisoning the catalyst. This guide provides self-validating protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, specifically engineered to overcome catalyst deactivation through ligand steric bulk and base selection.

Substrate Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

FeatureChemical ImplicationExperimental Adjustment
C3-Iodine Handle Weak C-I bond (approx. 53 kcal/mol) allows for fast oxidative addition, even at lower temperatures.Milder heating (60-80°C) is often sufficient; prevents thermal degradation of sensitive coupling partners.
Pyridine Nitrogen Lewis basic site capable of

-donation to Pd(II), forming stable, inactive L2Pd(Ar)I resting states.
Mandatory: Use bulky phosphine ligands (e.g., XPhos, SPhos) or chelating ligands (dppf) to sterically crowd out the nitrogen interaction.
Fused Cyclopentyl Ring Increases lipophilicity (LogP) and restricts rotation compared to diethyl/propyl chains.Use non-polar co-solvents (Toluene/Dioxane) to ensure solubility. The ring is generally chemically inert under coupling conditions.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of Pd(dppf)Cl₂ is recommended as the "workhorse" catalyst due to its resistance to air oxidation and its large bite angle, which facilitates reductive elimination.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Cesium Carbonate (Cs₂CO₃) for sterically hindered partners.

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio). Note: Water is essential for the solubility of the inorganic base and the activation of the boronic acid.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the 3-iodo substrate (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).

    • Critical Step: Evacuate the vial and backfill with Nitrogen or Argon three times. Oxygen is the primary cause of homocoupling byproducts.

  • Solvent & Catalyst Addition:

    • Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

    • Add the Pd(dppf)Cl₂ catalyst (0.03 mmol) quickly against a positive flow of inert gas.

  • Reaction:

    • Seal the vessel and heat to 80°C for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS. The iodine peak (M+) should disappear, replaced by the product mass. If conversion stalls, add 1 mol% fresh catalyst.

  • Work-up:

    • Cool to room temperature.[1][2] Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.[3]

    • Purification: Flash chromatography (Hexanes/EtOAc). The pyridine nitrogen makes the product polar; consider adding 1% Triethylamine to the eluent to prevent streaking on silica.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to pyridines is more challenging due to the potential for the amine to bind to Palladium. We utilize Buchwald Generation 3 Precatalysts (e.g., XPhos Pd G3) which rapidly generate the active monoligated Pd(0) species.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology
  • Drying (Crucial):

    • Ensure all glassware is oven-dried. Water kills the Buchwald reaction by protonating the strong base (NaOtBu) to form NaOH and tBuOH, which are far less reactive.

  • Charge & Degas:

    • Add the 3-iodo substrate, solid amine (if applicable), NaOtBu, and Catalyst precursor to the vial inside a glovebox or under strict Schlenk conditions.

    • Note on Base: If the substrate contains base-sensitive esters, switch NaOtBu to Cs₂CO₃ and increase temperature to 100°C.

  • Reaction:

    • Inject anhydrous solvent (concentration ~0.2 M).

    • Heat to 90-100°C for 2–6 hours.

    • Visual Check: The reaction mixture often turns from dark red/purple to a lighter orange/brown upon completion.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate and purify via reverse-phase preparative HPLC if the product is highly polar.

Mechanistic Visualization & Troubleshooting

Catalytic Cycle: The "Pyridine Path"

The following diagram illustrates the standard cycle versus the inhibitory "Dead End" caused by pyridine nitrogen coordination.

CatalyticCycle Figure 1: Catalytic Cycle highlighting the risk of Substrate Inhibition (Red Path). Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)I Pd0->OxAdd + 3-Iodo-Pyridine DeadEnd DEAD END Pyridine N-Coordination (Inactive) OxAdd->DeadEnd Low Steric Ligand TransMet Transmetallation (Base/Boronate) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regenerate Pd(0)

Optimization Decision Tree

Use this logic flow when yields are suboptimal (<50%).

Optimization Start Low Yield? CheckSM Is SM Remaining? Start->CheckSM CheckByprod Byproducts? Start->CheckByprod IncreaseTemp Increase Temp (to 100°C) CheckSM->IncreaseTemp Yes ChangeCat Switch Ligand (XPhos or SPhos) CheckSM->ChangeCat Yes (Stalled) Dehalogenation Dehalogenation CheckByprod->Dehalogenation Protodehalogenation (H replaces I) Homocoupling Homocoupling CheckByprod->Homocoupling Biaryl (Ar-Ar) DrySolvent DrySolvent Dehalogenation->DrySolvent Use Anhydrous Solvent Degas Degas Homocoupling->Degas Degas More Thoroughly

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Application Note: Catalyst Selection for Cross-Coupling Reactions of 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 1259223-96-5) is a high-value pharmacophore, serving as a critical building block for kinase inhibitors (e.g., AKT, p38 MAP kinase) and allosteric modulators. Its structural uniqueness lies in the fusion of a saturated cyclopentane ring to the pyridine core.

Structural & Electronic Properties
  • Electronic Bias: The pyridine nitrogen exerts an electron-withdrawing effect, activating the ring for nucleophilic attack but deactivating it for electrophilic substitution. However, in cross-coupling, the C3-Iodine bond is highly reactive toward oxidative addition (OA) by Pd(0) species.

  • Steric Environment: Unlike 3-iodo-quinoline, the cyclopentenyl ring (positions 5,6,7) exerts a specific "remote steric effect." While it does not directly block the C3 position, it restricts the rotation of bulky ligands, necessitating careful phosphine selection.

  • Catalyst Poisoning: The unhindered pyridine nitrogen (N1) is a potent

    
    -donor, capable of displacing labile ligands (like phosphines) from the Palladium center, leading to catalyst deactivation (formation of inactive Pd-pyridine complexes).
    

Core Challenge: The objective is to facilitate rapid Oxidative Addition (OA) at the C-I bond while preventing N-coordination and ensuring efficient Reductive Elimination (RE).

Catalyst Selection Decision Matrix

The selection of the catalyst system is strictly dictated by the nucleophilic coupling partner. The following decision tree outlines the optimal starting points for process development.

CatalystSelection Start Coupling Partner? Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Amine Amine (Buchwald-Hartwig) Start->Amine Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne Alkene Alkene (Heck) Start->Alkene Suz_Easy Sterically Unhindered? Use: Pd(dppf)Cl2·DCM Boronic->Suz_Easy Simple Aryl Suz_Hard Sterically Hindered/Heteroaryl? Use: XPhos Pd G4 Boronic->Suz_Hard Ortho-subst/Heteroaryl Buch_Pri Primary Amine? Use: BrettPhos Pd G3 Amine->Buch_Pri Buch_Sec Secondary Amine? Use: RuPhos Pd G3 Amine->Buch_Sec Sono_Std Standard: PdCl2(PPh3)2 + CuI Alkyne->Sono_Std Heck_Std Standard: Pd(OAc)2 + P(o-tol)3 Alkene->Heck_Std

Figure 1: Strategic decision tree for catalyst selection based on the nucleophile type.

Detailed Methodologies & Mechanistic Rationale

Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: The C3-position is prone to protodehalogenation if the transmetallation step is slow. Therefore, we prioritize electron-rich, bidentate ligands that enforce a cis-geometry at Palladium to accelerate the cycle.

  • Standard System: Pd(dppf)Cl2·DCM

    • Why: The large bite angle of dppf (ferrocene backbone) stabilizes the Pd(II) intermediate and resists displacement by the pyridine nitrogen.

  • High-Performance System: XPhos Pd G4

    • Why: For coupling with electron-deficient or sterically hindered boronic acids (e.g., 2-substituted pyrimidines), the biaryl monophosphine ligand (XPhos) facilitates oxidative addition and creates a protective steric pocket that prevents N-poisoning.

Protocol A: Robust Suzuki Coupling
  • Charge: To a reaction vial, add this compound (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3-5 mol%).

  • Solvent: Add 1,4-Dioxane (0.15 M concentration).

  • Base: Add 2M aqueous

    
     (3.0 equiv). Note: Carbonate bases (
    
    
    
    ) are viable but Phosphate often gives cleaner profiles for pyridine substrates.
  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 90°C for 2-4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: This is the most challenging transformation for this substrate. The pyridine nitrogen competes with the amine nucleophile for the metal center. Simple Pd/BINAP systems often fail. We utilize Precatalysts (Pd G3/G4) which contain the active Pd(0) and ligand pre-complexed, ensuring immediate entry into the catalytic cycle without an induction period.

  • Primary Amines: BrettPhos Pd G3

    • Mechanism:[1][2][3][4][5][6][7] BrettPhos is highly selective for mono-arylation of primary amines and resists formation of the inactive bis-amine Pd complex.

  • Secondary Amines: RuPhos Pd G3

    • Mechanism:[1][2][3][4][5][6][7] RuPhos provides the necessary steric bulk to force reductive elimination, which is often the rate-determining step for secondary amines.

Protocol B: Advanced Amination
  • Charge: Add Substrate (1.0 equiv), Amine (1.2 equiv), RuPhos Pd G3 (2-5 mol%), and NaOtBu (Sodium tert-butoxide, 1.5 equiv).

    • Critical: Do not use carbonate bases; strong alkoxide bases are required to deprotonate the amine-Pd complex.

  • Solvent: Anhydrous Toluene or tert-Amyl Alcohol (0.2 M).

    • Note: t-Amyl alcohol helps solubilize the catalytic species and allows higher temperatures (reflux) without high pressure.

  • Reaction: Heat to 100°C under Argon for 4-12 hours.

  • Purification: Scavenge residual Pd using MP-TMT resin before column chromatography to avoid metal contamination in biological assays.

Mechanistic Insight: The "N-Poisoning" Effect

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the off-cycle resting state caused by the pyridine nitrogen.

Mechanism Pd0 Active Pd(0)-L OA_Complex Oxidative Addition (Ar-Pd(II)-I) Pd0->OA_Complex + Substrate (Ar-I) Poisoned OFF-CYCLE Inactive Pd-Pyridine Complex OA_Complex->Poisoned + Substrate (N-coordination) (If Ligand is not bulky) Transmetal Transmetallation (Ar-Pd-Nu) OA_Complex->Transmetal + Nucleophile / Base Product Product (Ar-Nu) + Pd(0) Transmetal->Product Reductive Elimination Product->Pd0 Regeneration

Figure 2: The catalytic cycle vs. the off-cycle catalyst poisoning pathway. Bulky ligands (XPhos, RuPhos) sterically inhibit the path to the red "Poisoned" state.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch to bulky Buchwald ligands (XPhos, RuPhos). Increase catalyst loading to 5-10 mol%.
Protodehalogenation Slow TransmetallationSwitch solvent to anhydrous THF/Water mix; ensure base is fresh. Use Pd(dppf) which holds Pd tightly.
Homocoupling (Ar-Ar) Oxygen leak / Disproportionationrigorously degas solvents. Switch from Pd(PPh3)4 to Pd(dppf)Cl2.
Black Precipitate (Pd black) Ligand dissociationThe ligand is too labile. Lower temperature or switch to a palladacycle precatalyst (G3/G4 series).

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Organic Chemistry Portal.[4] "Suzuki Coupling."[1][2][6][7][8] Available at: [Link]

  • Buchwald-Hartwig Amination of Pyridines

    • Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction of aryl halides with primary, secondary, and tertiary amines." J. Am. Chem. Soc. 1994, 116(13), 5969–5970. [Link]

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2, 27-50. [Link]

  • Synthesis and Reactivity of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives

    • National Institutes of Health (PMC). "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds." [Link]

  • Sonogashira Coupling of Heterocycles

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev. 2007, 107(3), 874–922. [Link]

Sources

Application Note: High-Efficiency Scale-Up Protocols for 3-Substituted-6,7-dihydro-5H-cyclopenta[b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scale-up synthesis of 3-substituted-6,7-dihydro-5H-cyclopenta[b]pyridine , a privileged scaffold in kinase inhibitors (e.g., AKT, p38 MAP) and GPCR modulators.

Executive Summary

The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a "privileged structure" in medicinal chemistry, offering a rigidified pyridine mimetic that reduces entropic penalties upon binding. While commercial supplies of the 3-bromo derivative exist, they are often cost-prohibitive for kilogram-scale campaigns.

This guide details two validated, scalable synthetic routes:

  • The "Direct Core Assembly" (Route A): A high-yielding, copper-catalyzed condensation of cyclopentanone and propargylamine, followed by regioselective bromination. This is the preferred route for generating the versatile 3-bromo intermediate.

  • The "De Novo Functionalization" (Route B): A condensation approach using enaminones to directly access 3-cyano or 3-carbonyl derivatives, avoiding late-stage lithiation/halogenation.

Strategic Route Analysis

FeatureRoute A: Propargylamine Condensation Route B: Enaminone Cyclization
Primary Target 3-Bromo/3-Iodo intermediates3-Cyano, 3-Carboxy, or 3-Aryl derivatives
Key Reagents Cyclopentanone, Propargylamine, Cu(NO₃)₂Cyclopentanone, DMF-DMA, Cyanothioacetamide
Step Count 2 (Cyclization + Bromination)2 (Enamine formation + Cyclization)
Atom Economy High (Water is the main byproduct)Moderate (Loss of dimethylamine)
Scalability Excellent (Exotherm management required)Good (Solvent volume can be high)
Cost LowLow to Moderate
Reaction Pathway Visualization

The following diagram outlines the chemical logic for both pathways.

G Start Cyclopentanone Propargyl + Propargylamine Cat. Cu(NO3)2 Start->Propargyl DMFDMA + DMF-DMA Start->DMFDMA Core 6,7-dihydro-5H- cyclopenta[b]pyridine Propargyl->Core Bromination + NBS or Br2 Regioselective Core->Bromination TargetA 3-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Bromination->TargetA Enaminone Enaminone Intermediate DMFDMA->Enaminone Cyclize + Cyanothioacetamide / Malononitrile Enaminone->Cyclize TargetB 3-Cyano-6,7-dihydro- 5H-cyclopenta[b]pyridine Cyclize->TargetB

Figure 1: Strategic disconnections for accessing 3-substituted cyclopenta[b]pyridines. Route A (Solid Blue) is preferred for halo-intermediates.

Detailed Protocols

Protocol A: Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol is optimized for a 100g scale batch. It utilizes a modified multicomponent reaction (MCR) that is superior to traditional Friedländer synthesis for this specific ring system.

Step 1: Construction of the Pyridine Core

Mechanism: The copper-catalyzed reaction involves the in-situ formation of an imine between cyclopentanone and propargylamine, followed by a 6-endo-dig cyclization and aromatization.

Reagents:

  • Cyclopentanone (CAS 120-92-3): 84.1 g (1.0 mol)

  • Propargylamine (CAS 2450-71-7): 55.1 g (1.0 mol)

  • Copper(II) Nitrate Trihydrate (Catalyst): 2.4 g (1 mol%)

  • Ethanol (Anhydrous): 500 mL

Procedure:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Nitrogen inertion is recommended but not strictly required.

  • Charge: Add Ethanol, Cyclopentanone, and Copper(II) Nitrate. Stir to dissolve the catalyst (blue-green solution).

  • Addition: Add Propargylamine dropwise over 30 minutes. Caution: Mild exotherm.

  • Reaction: Heat the mixture to reflux (78-80°C). Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3]

    • Checkpoint: Conversion is usually complete within 4-6 hours. The solution will darken.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Dissolve the residue in DCM (300 mL) and wash with 1M NaOH (2 x 100 mL) to remove copper salts and unreacted propargylamine.

  • Purification: The crude oil is often sufficiently pure (>90%) for the next step. For high purity, distill under reduced pressure (bp ~105°C @ 15 mmHg).

    • Yield: ~100-110 g (85-90%) of 6,7-dihydro-5H-cyclopenta[b]pyridine.

Step 2: Regioselective Bromination

Mechanism: Electrophilic aromatic substitution on the pyridine ring. The 3-position is activated relative to the 2/4 positions, but the fused ring can be sensitive to oxidation. We use a buffered bromination system.

Reagents:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine (from Step 1): 100 g (0.84 mol)

  • N-Bromosuccinimide (NBS): 164 g (0.92 mol, 1.1 eq)

  • Acetonitrile: 800 mL

  • Ammonium Acetate (Catalyst): 6.5 g (0.1 eq)

Procedure:

  • Setup: 3L reactor with stirring.

  • Charge: Dissolve the starting material in Acetonitrile. Add Ammonium Acetate.

  • Addition: Add NBS portion-wise over 1 hour at room temperature.

    • Process Note: Maintain temperature <30°C to prevent radical side reactions on the cyclopentane ring.

  • Stir: Agitate at 25°C for 12 hours.

  • Quench: Add water (1L) and Sodium Thiosulfate (10% aq, 200 mL) to quench excess bromine species.

  • Isolation: Extract with Ethyl Acetate (3 x 500 mL). Dry organic layers over MgSO₄.

  • Crystallization: Concentrate. Recrystallize from Heptane/EtOAc.

    • Yield: ~130 g (78%) of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine .

    • QC: ¹H NMR (CDCl₃) should show a singlet at ~8.5 ppm (C2-H) and a singlet/doublet at ~7.7 ppm (C4-H).

Protocol B: Synthesis of 3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridine

This route is ideal when a carbon-linked substituent (acid, amide, amine) is required at the 3-position.

Reagents:

  • Cyclopentanone: 1.0 eq

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.1 eq

  • Cyanothioacetamide: 1.0 eq

  • Sodium Methoxide (NaOMe): 1.1 eq

Workflow:

  • Enaminone Formation: Reflux Cyclopentanone with DMF-DMA (neat or in toluene) for 12 hours. Removal of methanol drives the reaction.

    • Intermediate: 2-((dimethylamino)methylene)cyclopentanone.

  • Cyclization: React the crude enaminone with Cyanothioacetamide and NaOMe in refluxing Ethanol.

  • Result: This forms the 2-thioxo-3-cyano intermediate.

  • Desulfurization: Treat with H₂O₂ or Raney Nickel to remove the thione, yielding the 3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine .

Process Safety & Quality Control (QC)

Critical Safety Parameters (CSP)
  • Propargylamine: Highly flammable and potentially explosive if concentrated or heated in closed systems without venting. Ensure reactor headspace is inerted.

  • Exotherms: The condensation in Protocol A is exothermic. On >1kg scale, dose propargylamine via a mass flow controller to maintain T < 40°C during addition.

  • Bromination: NBS reactions can propagate radically. Exclude light if benzylic bromination (impurity) is observed.

QC Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (CDCl₃)Conforms to structure. No cyclopentanone peaks.
Purity HPLC (C18, MeCN/H₂O)> 98.0% Area
Residual Copper ICP-MS< 20 ppm (for Protocol A)
Water Content Karl Fischer< 0.5% w/w

References

  • General Synthesis of Cyclopenta[b]pyridines

    • Title: A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.[2][3][4][5][6]

    • Source: ResearchG
    • URL:

  • 3-Cyano Functionalization

    • Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds.[4]

    • Source: ACS Omega.
    • URL:

  • Oxidative Functionalization

    • Title: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation.[5][6]

    • Source: Green Chemistry (RSC).
    • URL:

  • Propargylamine Multicomponent Reactions

    • Title: Metal-free multicomponent approach for the synthesis of propargylamine: a review.
    • Source: RSC Advances (NIH).
    • URL:

Sources

Application Notes and Protocols for 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Functional Materials

The field of materials science is in a constant search for novel molecular scaffolds that can be tailored to achieve specific electronic and photophysical properties. Within the vast landscape of heterocyclic chemistry, pyridine-containing compounds have garnered significant attention due to the unique electronic nature of the pyridine ring, which can influence charge transport and molecular organization.[1] Fused heterocyclic systems, in particular, offer rigid and planar structures that are advantageous for creating efficient organic electronic materials.[2]

This guide focuses on 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine , a strategic building block for the synthesis of advanced functional materials. The presence of the iodine atom at the 3-position of the pyridine ring is not a trivial substitution; it is a chemically versatile "handle" that unlocks a vast potential for molecular elaboration through modern cross-coupling chemistry.[3] The 6,7-dihydro-5H-cyclopenta[b]pyridine core, a fused bicyclic system, provides a rigid scaffold with distinct electronic characteristics that can be harnessed for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other organic electronic devices.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging this compound for materials innovation. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and discuss the potential properties of the resulting materials.

Physicochemical Properties and Strategic Importance

The core structure of this compound combines the electron-deficient nature of the pyridine ring with a cyclopentane ring, which can influence solubility and film-forming properties. The key to its utility in materials synthesis, however, lies in the C-I bond.

PropertyValueSource
CAS Number 1259223-96-5Chemical Supplier Data
Molecular Formula C₈H₈INChemical Supplier Data
Molecular Weight 245.06 g/mol Chemical Supplier Data

The iodine substituent makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form C-C single bonds.[6]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, extending conjugation.[3]

  • Stille Coupling: Reaction with organostannanes to form C-C bonds with a high tolerance for various functional groups.

These reactions are the cornerstones of modern organic materials synthesis, allowing for the precise construction of complex, π-conjugated molecules from simpler building blocks. The ability to participate in these reactions positions this compound as a valuable precursor for a wide range of functional organic materials.

Application in Organic Electronics: The Rationale

Pyridine-based materials are widely employed in organic electronics, often serving as electron-transporting materials (ETMs) or as components in hole-transporting materials (HTMs).[5] The nitrogen atom in the pyridine ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate electron injection and transport. By incorporating the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold into a larger conjugated system, it is possible to tune the frontier molecular orbital (HOMO/LUMO) energy levels and the band gap of the resulting material.

Computational studies on related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have provided insights into their electronic properties. These calculations are crucial for predicting the potential performance of new materials in electronic devices.[7][8]

Compound Derivative FamilyEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
CAPD-1-5.79-1.973.82
CAPD-2-5.84-2.033.81
CAPD-3-5.92-2.143.78
CAPD-4-5.69-1.823.87
(Data derived from DFT calculations on related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) for corrosion inhibition studies, which provide a good approximation of the electronic character of the core scaffold)[7][8]

The ability to systematically modify the structure using the iodo- functionality allows for the rational design of materials with tailored HOMO/LUMO levels for efficient charge injection and transport in OLEDs and OSCs.

Experimental Protocols: Synthesis of Functional Materials

The true power of this compound is realized when it is used as a building block in cross-coupling reactions to create larger, functional molecules. Below are detailed, field-proven protocols for key transformations.

Protocol 1: Synthesis of an Aryl-Substituted Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating C-C linkages and extending the π-conjugated system.

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition and Degassing: Add the toluene/water solvent mixture. The reaction mixture should be thoroughly degassed by bubbling argon through the solution for 20-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.

Protocol 2: Synthesis of an Alkyne-Functionalized Derivative via Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon triple bonds, which are essential for extending the conjugation length of a molecule and influencing its electronic and photophysical properties.[3]

Caption: Workflow for Sonogashira Coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Base/Solvent (e.g., Triethylamine [Et₃N] and Tetrahydrofuran [THF])

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine (2:1 v/v).

  • Degassing: Degas the solution by bubbling with argon for 20-30 minutes.

  • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Characterization and Expected Properties of a Hypothetical Material

By applying the protocols above, one can synthesize a variety of novel materials. For instance, a Suzuki coupling with a thiophene-boronic acid derivative could lead to a donor-acceptor type molecule, while a Sonogashira coupling with an electron-rich alkyne could produce a material with interesting photophysical properties.

Caption: Synthetic pathways from the building block to functional materials.

For a hypothetical material where this compound is coupled with 2-ethynylthiophene, the resulting molecule would possess an extended π-system. The electron-deficient nature of the pyridine core and the electron-rich thiophene moiety would create a donor-acceptor character, which is highly desirable for applications in organic solar cells. The expected electronic properties would be a reduced bandgap compared to the individual building blocks, and HOMO/LUMO levels that are favorably aligned for charge separation at a donor-acceptor interface.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel functional organic materials. Its true potential is unlocked through palladium-catalyzed cross-coupling reactions, which enable the construction of complex π-conjugated systems with tunable electronic properties. The protocols and rationale provided in this guide offer a solid foundation for researchers to explore the synthesis of new materials for applications in OLEDs, OSCs, and other areas of organic electronics. The continued exploration of derivatives of the cyclopenta[b]pyridine core will undoubtedly lead to the discovery of next-generation materials with enhanced performance and stability.

References

  • Pipzine Chemicals. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine.
  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24783–24796. [Link]

  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • Kushwaha, M., et al. (2021). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. Materials Chemistry Frontiers, 5(15), 5694-5722. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • Yadav, G., & Singh, R. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1), 1-28. [Link]

  • This citation is intentionally left blank for future additions.
  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24783–24796. [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42. [Link]

  • This citation is intentionally left blank for future additions.
  • This citation is intentionally left blank for future additions.
  • Kumar, V., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

Sources

synthesis of novel heterocyclic compounds from 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-CP Strategic Functionalization of 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine: A Guide to Scaffold Diversification

Executive Summary

This application note details the synthetic utility of This compound (CAS: 1150617-54-1), a rigidified pyridine scaffold increasingly utilized in kinase inhibitor discovery and receptor modulation.[1] Unlike its non-fused analog (3-iodopyridine), the cyclopentane ring restricts bond rotation and increases lipophilicity, offering unique pharmacokinetic advantages. This guide provides optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, specifically tailored to overcome the electronic deactivation and catalyst poisoning often observed with fused pyridine systems.

Scaffold Analysis & Reactivity Profile

The this compound core presents a "privileged" chemical space.[1] The iodine at the C3 position is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring.[1] However, the basic nitrogen atom (N1) presents a challenge, acting as a competitive ligand for palladium catalysts.

Key Reactivity Features:

  • C3-Iodine: High reactivity toward Pd(0); undergoes oxidative addition faster than bromides/chlorides.[1]

  • N1-Nitrogen: Lewis basic; capable of sequestering Pd(II) species, potentially stalling catalytic cycles.[1]

  • C5/C7 Positions: Benzylic-like reactivity; susceptible to radical oxidation if reaction conditions are too harsh (e.g., excess peroxides).[1]

Strategic Synthesis Workflows (Graphviz)

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Core 3-Iodo-6,7-dihydro- 5H-cyclopenta[b]pyridine Suzuki Suzuki-Miyaura (Biaryl/Heteroaryl) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Sonogashira (Alkynylation) Core->Sono Terminal Alkyne Pd(PPh3)2Cl2/CuI Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Amines Pd2(dba)3/Xantphos Prod_Suz Kinase Inhibitor Analogs Suzuki->Prod_Suz Prod_Sono Rigid Linkers / Fused Tricycles Sono->Prod_Sono Prod_Buch Solubility Modulators Buchwald->Prod_Buch

Figure 1: Divergent synthetic pathways for library generation from the 3-iodo core.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl rings for SAR exploration.[1]

Rationale: We utilize Pd(dppf)Cl₂·DCM as the catalyst.[1] The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and resisting displacement by the pyridine nitrogen. Potassium phosphate (K₃PO₄) is preferred over carbonates for difficult substrates to minimize protodeboronation.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Aryl boronic acid/ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₃PO₄ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the 3-iodo scaffold (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2M aq. K₃PO₄ (1 mL) via syringe.[1]

  • Reaction: Heat to 90°C for 4–16 hours. (Monitor via LCMS; the iodide is reactive, so conversion is usually rapid).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Checkpoint: If the boronic acid is electron-poor (e.g., pyridine-3-boronic acid), increase catalyst loading to 10 mol% and switch solvent to DME/Water (3:1) to boost solubility.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introducing rigid acetylene linkers or precursors for cyclization (e.g., furopyridines).

Rationale: A standard Pd/Cu system is employed.[1][2] The use of Pd(PPh₃)₂Cl₂ provides a robust Pd(II) source that is reduced in situ. CuI is essential for activating the terminal alkyne.[1] Triethylamine (TEA) serves as both solvent and base to sequester the generated HI.

Materials:

  • This compound (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (TEA) / DMF (1:1 ratio)

Step-by-Step Procedure:

  • Setup: In a dry Schlenk flask, combine the scaffold (1.0 mmol), Pd catalyst (0.03 mmol), and CuI (0.02 mmol).

  • Deoxygenation: Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this reaction (causes Glaser homocoupling of the alkyne).[1]

  • Addition: Add dry DMF (3 mL) and TEA (3 mL). Add the terminal alkyne (1.2 mmol) last.

  • Reaction: Stir at RT for 1 hour. If conversion is <50%, heat to 50°C. Note: 3-iodopyridines are highly reactive; RT is often sufficient.

  • Workup: Dilute with water/EtOAc. The organic layer may turn green/blue (copper salts); wash with 5% NH₄OH to remove copper, then brine.

Protocol C: Buchwald-Hartwig Amination

Best for: Installing amino groups to modulate solubility or hinge-binding affinity.[1]

Rationale: Standard ligands often fail with pyridines due to N-coordination.[1] We utilize Xantphos or BrettPhos .[1] Xantphos (wide bite angle) facilitates the reductive elimination step, which is often the rate-determining step for electron-deficient halides.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)[3]

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and Xantphos in the solvent under Argon and stir for 5 mins until the solution turns clear/orange (catalyst activation).

  • Substrate Addition: Add the 3-iodo scaffold, amine, and base (Cs₂CO₃ is milder; use NaOtBu for weak nucleophiles).[1]

  • Reaction: Heat to 100°C overnight.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Amine products can streak on silica.[1][3] Use DCM/MeOH with 1% NH₄OH or TEA.[1]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acidSwitch base to K₃PO₄ or KF; add water to solvent system.[1]
Stalled Reaction (Buchwald) Catalyst poisoning by Pyridine NSwitch ligand to BrettPhos (bulky) or increase catalyst loading.[1]
Homocoupling (Sonogashira) Oxygen presence (Glaser coupling)Degas solvents rigorously (freeze-pump-thaw); add alkyne slowly.[1]
Black Precipitate (Pd) "Pd Black" formation (catalyst death)Ligand oxidation? Use fresh ligand. Add 10% more ligand relative to Pd.[1]

Reaction Logic Flow (Graphviz)

Use this logic tree to determine the optimal starting conditions for your specific derivative.

DecisionTree Start Target Derivative? Q1 C-C Bond? Start->Q1 Q2 C-N Bond? Q1->Q2 No Suzuki Aryl/Vinyl Group? Use Suzuki (Pd(dppf)Cl2) Q1->Suzuki Yes (sp2) Sono Alkyne Group? Use Sonogashira (Pd/Cu) Q1->Sono Yes (sp) Buchwald Amine Type? Q2->Buchwald Yes Prim Primary Amine Use BrettPhos Buchwald->Prim Sec Secondary Amine Use RuPhos/Xantphos Buchwald->Sec

Figure 2: Decision matrix for catalyst and protocol selection.

References

  • Suzuki-Miyaura Coupling on Pyridines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[4]

  • Buchwald-Hartwig Amination (Ligand Selection): Surry, D. S.; Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

  • Sonogashira Coupling Protocols: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007 , 107(3), 874–922.

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (Scaffold Background): Al-Mousawi, S. M., et al. "Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives."[1][6] Russian Chemical Bulletin, 2015 .[1]

  • General Reactivity of 3-Halopyridines: Li, J. J.[1] (Ed.)[1] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004 .[1] (See sections on Pyridine functionalization).

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of Heteroaryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling heteroaryl iodides via the Sonogashira reaction presents a unique set of challenges compared to standard aryl systems. While the iodine bond is weak and oxidative addition is generally facile, the presence of heteroatoms (N, S, O) significantly alters the catalytic landscape. This guide addresses the four most common failure modes: Glaser homocoupling , Catalyst poisoning (coordination arrest) , Dehalogenation , and Unexpected cyclization .

The following protocols and troubleshooting trees are derived from high-throughput screening data and mechanistic studies, designed to restore reaction performance in drug discovery workflows.

Mechanistic "Danger Zones"

Understanding where the cycle breaks is the first step to fixing it. The diagram below maps the standard Pd/Cu dual cycle and identifies exactly where side reactions intercept the pathway.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Heteroaryl Iodide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Side_Poison SIDE REACTION: Catalyst Poisoning (Heteroatom Coordination) OxAdd->Side_Poison N-coordination to Pd(II) Side_Dehal SIDE REACTION: Dehalogenation (Hydride Source) OxAdd->Side_Dehal Reduction Prod Product Release (Reductive Elimination) TransMet->Prod Prod->Pd0 Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->TransMet Cu-Acetylide Side_Glaser SIDE REACTION: Glaser Homocoupling (O2 + Cu) Cu_Cycle->Side_Glaser Requires O2

Figure 1: Catalytic cycle of the Sonogashira reaction highlighting entry points for common side reactions (Glaser coupling, Poisoning, and Dehalogenation).[1]

Troubleshooting Modules

Module A: The Homocoupling Trap (Glaser Coupling)

Symptom: The reaction mixture turns blue/green (if Cu used) or dark brown rapidly. LCMS shows consumption of the alkyne but the aryl halide remains untouched. A dimer of the alkyne (diyne) is the major product.

Technical Insight: Copper acetylides are extremely sensitive to oxidation. In the presence of even trace oxygen, Cu(I) facilitates the dimerization of terminal alkynes (Glaser-Hay reaction) rather than transmetallating to Palladium [1]. This consumes your nucleophile, leaving the electrophile (aryl iodide) unreacted.

Diagnostic Check Corrective Action
Is the solvent degassed? Mandatory: Sparge solvents with Argon/N2 for 15-30 mins. Do not rely on "bottled anhydrous" solvents without degassing.
Is the alkyne visible? Protocol Shift: Add the alkyne slowly (syringe pump) over 1-2 hours. This keeps the concentration of Cu-acetylide low, favoring the cross-coupling over homocoupling [2].
Is Copper necessary? Switch: Use a Copper-free protocol (see Protocol B). This eliminates Glaser coupling entirely but requires a more active Pd catalyst [3].
Module B: Catalyst Arrest (Heteroaryl Poisoning)

Symptom: No reaction occurs. Starting material is recovered quantitatively. No side products are formed. The catalyst may precipitate as a black solid (Pd black) or remain in solution but inactive.

Technical Insight: Heteroaryl iodides (especially pyridines, pyrimidines, and imidazoles) contain Lewis basic nitrogens. These nitrogens can displace phosphine ligands and coordinate tightly to the Pd(II) center, forming a stable "off-cycle" complex that cannot undergo transmetallation [4].

Q: How do I prevent nitrogen coordination?

  • Answer: Increase the steric bulk of your ligand. Switch from simple triphenylphosphine (PPh3) to bulky, electron-rich ligands like XPhos , SPhos , or P(t-Bu)3 . The steric bulk prevents the heteroaryl nitrogen from approaching the metal center while still allowing the oxidative addition of the C-I bond [5].

Q: Does temperature matter?

  • Answer: Yes. While Sonogashira is often touted as a "room temperature" reaction, heteroaryl substrates often require heating (60–80 °C) to overcome the activation energy barrier caused by the formation of stable resting states [6].

Module C: The Vanishing Halide (Dehalogenation)

Symptom: The aryl iodide is consumed, but the product is the reduced arene (Ar-H) rather than the coupled alkyne.

Technical Insight: This occurs when the Pd-Ar intermediate intercepts a hydride source instead of the alkyne. Common hydride sources include the solvent (especially alcohols) or the amine base itself (via


-hydride elimination from the alkyl group of the amine) [7].

Corrective Actions:

  • Solvent Swap: Avoid alcohols. Use aprotic polar solvents like DMF, DMA, or THF.

  • Base Change: Switch from Triethylamine (Et3N) to an inorganic base like Cs2CO3 or K3PO4. Inorganic bases cannot serve as hydride donors.

Module D: Unexpected Cyclization

Symptom: LCMS shows a product with a mass corresponding to [Product - H2] or [Product - HX].

Technical Insight: If your heteroaryl iodide has a nucleophile (amine, hydroxyl, amide) in the ortho position, the initial Sonogashira product can undergo immediate intramolecular cyclization to form indoles, benzofurans, or isoquinolines [8].

Decision Point:

  • Is the cycle desired? If yes, optimize for high temperature to drive completion.

  • Is the cycle unwanted? You must protect the ortho-nucleophile (e.g., Boc-protection of amines, TBS-protection of alcohols) before the coupling.

Validated Experimental Protocols

Protocol A: Standard Optimized (Cu-Catalyzed)

Best for: Robust substrates, cost-efficiency.

  • Charge: To a reaction vial, add Heteroaryl Iodide (1.0 equiv), Pd(PPh3)2Cl2 (2-5 mol%), and CuI (2-5 mol%).

  • Atmosphere: Seal and purge with Argon x3.

  • Solvent: Add degassed THF/Et3N (1:1 ratio) or DMF/Et3N (5:1). Concentration: 0.1 – 0.2 M.

  • Alkyne: Add terminal alkyne (1.2 equiv) via syringe.

    • Note: If Glaser coupling is suspected, add alkyne as a solution over 1 hour.

  • Reaction: Stir at RT to 60 °C for 4-12 hours.

  • Workup: Filter through Celite to remove Pd/Cu. Concentrate and purify.

Protocol B: Copper-Free (High Fidelity)

Best for: Electron-rich heteroaryls, substrates prone to homocoupling.

  • Charge: Heteroaryl Iodide (1.0 equiv), PdCl2(MeCN)2 (3 mol%), and XPhos (6 mol%).

    • Alternative: Pd(P(t-Bu)3)2 is also excellent.

  • Base: Add Cs2CO3 (2.0 equiv).

  • Solvent: Add degassed MeCN or Dioxane .

  • Alkyne: Add terminal alkyne (1.2 equiv).

  • Reaction: Heat to 80 °C for 4-16 hours.

    • Why: Cu-free reactions have a higher activation barrier and generally require heat [3].

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Failed Q1 Is the Aryl Iodide consumed? Start->Q1 Q2 Is the Alkyne consumed? Q1->Q2 No Res_Dehal Result: Ar-H formed (Dehalogenation) Q1->Res_Dehal Yes, Ar-H found Res_Cycle Result: Cyclic Product (Annulation) Q1->Res_Cycle Yes, Wrong Mass Res_Glaser Result: Alkyne Dimer (Diyne) (Glaser Coupling) Q2->Res_Glaser Yes (Alkyne gone) Res_Poison Result: No Reaction (Catalyst Poisoning) Q2->Res_Poison No (Both SM left) Fix_Dehal Fix: Switch to Inorganic Base (Cs2CO3) & Aprotic Solvent Res_Dehal->Fix_Dehal Fix_Cycle Fix: Protect ortho-nucleophiles Res_Cycle->Fix_Cycle Fix_Glaser Fix: Degas Solvent OR Use Protocol B (Cu-Free) Res_Glaser->Fix_Glaser Fix_Poison Fix: Use Bulky Ligands (XPhos) & Increase Temp Res_Poison->Fix_Poison

Figure 2: Decision matrix for diagnosing reaction failure based on substrate consumption.

References

  • Glaser Coupling Mechanism: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[2] Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Slow Addition Protocol: Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[3][4][5] Organic Letters, 7(5), 843-846. Link

  • Copper-Free Sonogashira: Gelman, D., & Buchwald, S. L. (2003).[6] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper-Free Procedure. Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Heteroaryl Poisoning: Li, H., Grinberg, N., et al. (2010). Mechanistic Studies of the Sonogashira Coupling of Pyridyl Halides. Journal of Organic Chemistry, 75(21), 7359-7367. Link

  • Bulky Ligands: Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Temperature Effects: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews, 107(3), 874-922. Link

  • Dehalogenation: Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews, 106(11), 4644-4680. Link

  • Cyclization Side Reactions: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Link

Sources

improving yields in cross-coupling reactions of 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers optimizing cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) for 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine .

This scaffold presents a unique duality: the iodopyridine core offers high reactivity for oxidative addition, but the basic nitrogen and fused cyclopentyl ring introduce catalyst poisoning and solubility challenges.

Product Support ID: CAS 1259223-96-5 (and related isomers) Chemical Class: Fused N-Heterocyclic Aryl Halide Primary Application: Kinase Inhibitor Synthesis, Fragment-Based Drug Discovery[1]

🛑 PART 1: The "Dead Reaction" (Catalyst Poisoning)

Symptom: LCMS shows >90% starting material (SM) remaining after 4–12 hours. No black precipitate (Pd black) is observed; the solution remains clear or turns pale yellow/orange.

Root Cause: The "Pyridine Trap"

The basic nitrogen atom in the pyridine ring (N1) is a strong


-donor. Unlike simple aryl halides, this substrate competes with your phosphine ligands for the Palladium center.
  • Mechanism: The substrate coordinates to Pd(II) before transmetallation can occur, forming a stable, unreactive [L-Pd(II)-Substrate] complex.[1] This halts the catalytic cycle (off-cycle resting state).

Troubleshooting Protocol

Do NOT simply add more catalyst. You must change the ligand environment to sterically exclude the pyridine nitrogen.

ParameterStandard Condition (Fail)Optimized Condition (Pass) Why?
Ligand

, dppf
XPhos, SPhos, or CataCXium A Bulky dialkylbiarylphosphines create a "roof" over the Pd, preventing the pyridine N from binding while allowing the C-I bond to access the metal.[1]
Base

(aq)

(aq) or

Stronger bases facilitate faster transmetallation, outcompeting the poisoning equilibrium.[1]
Solvent DMF / DMSODioxane/Water (4:[1]1) or Toluene Polar aprotic solvents (DMF) stabilize the poisoned Pd-N complex.[1] Non-polar solvents destabilize it.
Recommended Workflow (Suzuki-Miyaura)
  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pre-formed XPhos Pd G2/G3 .

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Base:

    
     (3.0 equiv).
    
  • Temp: Start at 60°C. If <50% conv. after 2h, ramp to 90°C.

📉 PART 2: The "Reduced" Product (Protodehalogenation)

Symptom: The iodine is lost, replaced by a hydrogen atom (Product Mass = SM - 126 + 1). Identity: 6,7-dihydro-5H-cyclopenta[b]pyridine.[1][2][3][4][5]

Root Cause: Slow Transmetallation

When the oxidative addition complex [L-Pd(II)-Ar-I] waits too long for the boronic acid (transmetallation), it becomes susceptible to hydride sources (alcohols, water, or beta-hydride elimination from alkyl groups).[1]

Troubleshooting Protocol
VariableAdjustmentTechnical Rationale
Solvent REMOVE Alcohols MeOH/EtOH are primary hydride sources.[1] Switch to THF or Toluene .
Boron Species Switch to Pinacol Ester Boronic acids can be slow to transmetallate due to trimerization (boroxines).[1] Pinacol esters (BPin) are more monomeric and reactive in anhydrous conditions.
Water Strictly Anhydrous If protodehalogenation persists, switch to anhydrous DMF with CsF or

(solid)
.

🧪 PART 3: Buchwald-Hartwig Amination Specifics

Context: Creating C-N bonds with this scaffold is significantly harder than C-C bonds due to the competing nucleophilicity of the pyridine nitrogen and the amine partner.

Critical Optimization: The "Base Effect"

Standard bases like NaOtBu often cause decomposition or side reactions with the fused cyclopentyl ring (deprotonation at the benzylic position).

The "Golden" Protocol for Amination:

  • Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines).[6]

  • Pre-catalyst: BrettPhos Pd G3 (Ensures 1:1 L:Pd ratio and rapid activation).

  • Base:

    
      (Weaker, heterogeneous) is preferred over NaOtBu to prevent deprotonation of the cyclopentyl ring.
    
  • Solvent: t-Amyl Alcohol or Dioxane .[1]

📊 Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing yields based on observed LCMS data.

Troubleshooting Start Reaction Analysis (LCMS) NoConv Result: No Conversion (SM > 90%) Start->NoConv Reduced Result: Protodehalogenation (Des-Iodo Product) Start->Reduced Homo Result: Homocoupling (Ar-Ar Dimer) Start->Homo Success Result: Product Formed (Yield > 80%) Start->Success Poison Diagnosis: Catalyst Poisoning (Pyridine N-Coordination) NoConv->Poison Hydride Diagnosis: Hydride Transfer (Slow Transmetallation) Reduced->Hydride Oxygen Diagnosis: O2 Contamination (Pd(II) not reduced) Homo->Oxygen Sol_Ligand ACTION: Switch Ligand Use XPhos, SPhos, or CataCXium A Poison->Sol_Ligand Sol_Solvent ACTION: Change Solvent Remove Alcohols -> Use Toluene/Dioxane Hydride->Sol_Solvent Sol_Degas ACTION: Degas Thoroughly Sparge Argon 15 mins Oxygen->Sol_Degas

Caption: Decision tree for troubleshooting cross-coupling failures with this compound.

❓ Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this substrate? A: Yes, but use caution. The fused cyclopentyl ring creates strain. While microwave heating (100–120°C) accelerates the reaction, it often increases the rate of protodehalogenation (iodine loss) faster than the coupling rate.

  • Recommendation: Try thermal heating (80°C oil bath) first. Use microwave only if thermal fails and use a "ramp" method (5 min @ 80°C, check, then 100°C).

Q: My starting material is not dissolving in Dioxane. What now? A: The fused ring increases lipophilicity, but the pyridine N makes it polar.

  • Fix: Use a co-solvent system. THF:Water (10:1) is excellent for solubility. Alternatively, use n-Butanol for high-temperature thermal reactions (110°C), provided you use a bulky ligand to prevent hydride transfer.[1]

Q: Why is Buchwald-Hartwig giving me a complex mixture? A: You are likely deprotonating the "benzylic" protons of the cyclopentyl ring (positions 5 or 7).

  • Fix: Avoid NaH, LiHMDS, or NaOtBu.[1] Switch to Cs2CO3 or K3PO4 . These are basic enough to activate the amine/Pd cycle but kinetic enough to avoid deprotonating the aliphatic ring.

📚 References & Grounding[7]

  • General Suzuki-Miyaura on Pyridines:

    • Mechanism & Poisoning: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[1] Chemical Reviews, 1995.[1] Link

    • Ligand Effects: Billingsley, K., Buchwald, S. L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link (Demonstrates XPhos superiority for N-heterocycles).[1]

  • Buchwald-Hartwig Optimization:

    • Amination Guide: Surry, D. S., Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link

  • Protodehalogenation Mechanisms:

    • Reduction Pathways: Navarro, O., et al. "Mechanistic Studies on the Protodehalogenation of Aryl Halides." Journal of Organic Chemistry, 2004. Link

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 3-iodopyridine substrates. Our goal is to equip you with the knowledge to diagnose, resolve, and prevent common issues encountered in your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions related to catalyst deactivation when working with 3-iodopyridines.

Q1: Why are reactions with 3-iodopyridines prone to catalyst deactivation?

The primary reason for catalyst deactivation in reactions involving 3-iodopyridines is the presence of the Lewis basic nitrogen atom in the pyridine ring. This nitrogen atom possesses a lone pair of electrons that can strongly coordinate to the transition metal center of the catalyst, typically palladium (Pd).[1][2] This coordination can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and halting the desired catalytic cycle.[1][2][3] This phenomenon is a significant challenge, especially in medicinal chemistry where pyridine scaffolds are prevalent.[2]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

Beyond simple poisoning, several deactivation pathways can occur:

  • Catalyst Poisoning: As mentioned, the pyridine nitrogen acts as a ligand, binding to the metal center and preventing the binding of reactants or inhibiting subsequent steps in the catalytic cycle.[1][2]

  • Formation of Inactive Complexes: Under certain conditions, especially at higher catalyst concentrations or temperatures, the active catalyst can aggregate to form inactive dimeric or polymeric species.[2]

  • Catalyst Decomposition: At elevated temperatures or in the presence of oxygen, the active catalytic species (e.g., Pd(0)) can decompose to form inactive palladium black.[2] This is often exacerbated by the slow reaction kinetics caused by pyridine inhibition.

  • Ligand Degradation: In some high-temperature Heck reactions, the phosphine ligand itself can be a source of catalyst deactivation. For instance, the phenyl group from a triphenylphosphine ligand can be cleaved and coupled to the alkene, leading to product contamination and premature catalyst decomposition.[4]

Q3: How does the choice of palladium precursor (Pd(0) vs. Pd(II)) affect deactivation?

The choice of palladium precursor can significantly impact the reaction's success.

  • Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often more stable and easier to handle. However, they require an in situ reduction to the active Pd(0) state to enter the catalytic cycle.[5][6] This reduction step can sometimes be inefficient or lead to the formation of inactive palladium species.

  • Pd(0) Precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These precursors can directly enter the catalytic cycle.[6] However, they are generally more sensitive to air and moisture, necessitating stringent inert atmosphere techniques.[5][7] Using a Pd(0) source can sometimes overcome challenges associated with the reduction of Pd(II) in the presence of coordinating pyridine substrates.[8]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems in cross-coupling reactions with 3-iodopyridines.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

You are attempting to perform a Suzuki-Miyaura coupling with 3-iodopyridine and a boronic acid, but you observe low conversion of your starting materials.

Potential Causes & Step-by-Step Solutions
  • Catalyst Poisoning by Pyridine Nitrogen:

    • Explanation: The pyridine nitrogen is likely coordinating to the palladium center, inhibiting the catalytic cycle.

    • Solution 1: Ligand Selection. Switch to a bulkier, more electron-rich phosphine ligand. Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are designed to be sterically demanding, which can disfavor the binding of the pyridine nitrogen to the palladium center.[2][9]

    • Solution 2: Use a Modern Precatalyst. Instead of traditional sources like Pd(OAc)₂, consider using a palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are often more efficient at forming the active LPd(0) catalyst in a clean and rapid manner.[9]

  • Inappropriate Base or Solvent System:

    • Explanation: The choice of base and solvent is critical and highly interdependent. An unsuitable combination can lead to poor solubility, slow reaction rates, or catalyst deactivation.

    • Solution: Screen Different Conditions. A systematic screening of bases and solvents is recommended. For instance, while aqueous bases like K₂CO₃ or Cs₂CO₃ in solvents like dioxane or toluene are common, for base-sensitive substrates, weaker bases like K₃PO₄ might be necessary, potentially requiring higher temperatures.[9] Ensure all solvents are anhydrous and thoroughly degassed, as water and oxygen can deactivate the catalyst.[9]

  • Side Reactions:

    • Explanation: Besides the desired coupling, side reactions like hydrodehalogenation (replacement of iodine with hydrogen) or homocoupling of the boronic acid can consume starting materials and reduce the yield.[9][10] Homocoupling can be promoted by the presence of oxygen.[6]

    • Solution: Optimize Reaction Conditions. Ensure rigorous degassing of your reaction mixture to minimize oxygen. Optimizing the catalyst loading and reaction temperature can also help suppress homocoupling.[9]

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
  • In a glovebox, prepare an array of reaction vials. To each vial, add 3-iodopyridine (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a different bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos, 4 mol %).

  • Add the anhydrous, degassed solvent (e.g., dioxane) to each vial.

  • Seal the vials and place them on a preheated stirring block (e.g., at 100 °C).

  • Monitor the reactions at regular intervals (e.g., 1, 4, and 12 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to the desired product.

  • Compare the results to identify the optimal ligand for your specific substrate combination.

Problem 2: Failed Sonogashira Coupling of 3-Iodopyridine

Your Sonogashira coupling between 3-iodopyridine and a terminal alkyne is not proceeding as expected.

Potential Causes & Step-by-Step Solutions
  • Catalyst System Incompatibility:

    • Explanation: The standard Sonogashira conditions (a palladium catalyst with a copper(I) co-catalyst) can be sensitive. The amine base used can also play a role in catalyst deactivation.

    • Solution 1: Optimize the Catalyst System. While Pd(PPh₃)₂Cl₂ is commonly used, consider screening other palladium sources and ligands.[11][12] Ensure the copper(I) source (e.g., CuI) is fresh and of high purity.

    • Solution 2: Copper-Free Conditions. In some cases, copper-free Sonogashira protocols can be more effective for challenging substrates as they can avoid certain side reactions. These often employ a palladium catalyst with a suitable amine base.[11]

  • Improper Reaction Conditions:

    • Explanation: Sonogashira reactions are sensitive to oxygen, which can promote the homocoupling of the alkyne (Glaser coupling).[5] The choice of base is also crucial.

    • Solution: Ensure Inert and Anhydrous Conditions. Thoroughly degas all solvents and reagents. Run the reaction under a strictly inert atmosphere (argon or nitrogen). Use an anhydrous amine base like triethylamine or diisopropylethylamine.[5][11]

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting Start Low/No Yield in Sonogashira Coupling Check_Inert Verify Inert Atmosphere (N2 or Ar) Start->Check_Inert Degas Degas Solvents and Reagents Check_Inert->Degas No Check_Catalyst Evaluate Catalyst System Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Screen_Ligands Screen Different Phosphine Ligands Check_Catalyst->Screen_Ligands Standard conditions fail Check_Base Assess Base Choice and Purity Check_Catalyst->Check_Base Optimized Try_Cu_Free Attempt Copper-Free Protocol Screen_Ligands->Try_Cu_Free Try_Cu_Free->Check_Base Use_Anhydrous_Base Use Fresh, Anhydrous Amine Base Check_Base->Use_Anhydrous_Base Potential issue Success Successful Coupling Check_Base->Success OK Use_Anhydrous_Base->Success

Caption: A decision-making workflow for troubleshooting Sonogashira coupling reactions.

Problem 3: Incomplete Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination with 3-iodopyridine and an amine, but the reaction stalls or gives low yields.

Potential Causes & Step-by-Step Solutions
  • Inappropriate Ligand Choice for the Amine:

    • Explanation: The choice of ligand in Buchwald-Hartwig amination is highly dependent on the nature of the amine nucleophile (primary, secondary, etc.).[9] Using a suboptimal ligand can lead to slow reaction rates and catalyst deactivation. Bidentate ligands can sometimes be less prone to displacement by the pyridine substrate.[13]

    • Solution: Consult a Ligand Selection Guide. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[9] For particularly challenging couplings, more specialized ligands may be required.[9]

  • Incorrect Base Selection:

    • Explanation: A strong, non-nucleophilic base is required to deprotonate the amine. However, an incompatible base can hinder the reaction or decompose the starting materials.[9]

    • Solution: Match the Base to the Substrate. Strong bases like NaOtBu or LHMDS are commonly used.[9] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be a better choice, though this might require higher reaction temperatures.[9]

  • Catalyst Deactivation by Oxygen:

    • Explanation: The active Pd(0) catalyst is sensitive to oxygen.[9] Insufficiently inert conditions will lead to rapid catalyst deactivation.

    • Solution: Maintain a Strict Inert Atmosphere. Perform the reaction under a positive pressure of argon or nitrogen. Use anhydrous, degassed solvents and high-purity reagents.[9]

Data Summary: Common Ligand/Base Combinations for Buchwald-Hartwig Amination
Amine TypeRecommended LigandsCommon Bases
Primary AminesBrettPhos, tBuBrettPhosNaOtBu, KOtBu, LHMDS
Secondary AminesRuPhos, DavePhosNaOtBu, KOtBu, LHMDS
Base-Sensitive SubstratesXPhos, SPhosCs₂CO₃, K₃PO₄
Problem 4: Catalyst Deactivation in Heck Reactions

Your Heck reaction involving 3-iodopyridine results in the formation of palladium black and a stalled reaction.

Potential Causes & Step-by-Step Solutions
  • High Reaction Temperature:

    • Explanation: While Heck reactions often require elevated temperatures, excessively high temperatures can accelerate the decomposition of the active Pd(0) catalyst to palladium black, especially with less stable catalyst systems.[4]

    • Solution: Optimize the Temperature. Try running the reaction at a lower temperature for a longer period. The high reactivity of 3-iodopyridine may allow for milder conditions compared to the corresponding bromide or chloride.

  • Phosphine-Free vs. Phosphine-Ligated Catalyst:

    • Explanation: The choice of whether to use a phosphine ligand can impact catalyst stability. While phosphine-free systems can be effective, phosphine ligands can stabilize the palladium center and prevent agglomeration.

    • Solution: Experiment with Ligands. If you are running the reaction phosphine-free (e.g., with Pd(OAc)₂), try adding a stabilizing ligand such as PPh₃ or a more robust ligand like P(o-tol)₃, which is known to prolong catalyst life at high temperatures.[4]

Catalyst Deactivation and Mitigation Pathway

Heck_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_mitigation Mitigation Strategies A Active Pd(0)L_n B Oxidative Addition A->B Deact_1 Pyridine Poisoning (Coordination to Pd) A->Deact_1 Deact_2 Thermal Decomposition (Pd Black Formation) A->Deact_2 C Coordination & Insertion B->C D β-Hydride Elimination C->D D->A Mit_1 Use Bulky Ligands Deact_1->Mit_1 Counteract with Mit_2 Optimize Temperature Deact_2->Mit_2 Counteract with

Caption: Deactivation pathways and corresponding mitigation strategies in palladium-catalyzed reactions.

III. Catalyst Reactivation Protocols

In some cases, a deactivated catalyst can be regenerated. This is more common with heterogeneous catalysts but can sometimes be applied to homogeneous systems that have precipitated.

Regeneration of Oxidized Palladium Catalysts

If your catalyst has been deactivated by oxidation (e.g., exposure to air), a reduction step may restore activity.

  • For Heterogeneous Catalysts (e.g., Pd on Carbon):

    • After filtering the catalyst, wash it thoroughly with an appropriate solvent to remove adsorbed organic species.

    • Dry the catalyst under vacuum.

    • The catalyst can be reactivated by treating it with a reducing agent. For example, in a tube furnace, the catalyst can be heated under a flow of diluted hydrogen (e.g., 5% H₂ in N₂) at 150-200 °C for 2-4 hours.[14]

Regeneration of Poisoned Catalysts

Removing strongly coordinated species like pyridine is more challenging.

  • Acid Washing: For heterogeneous catalysts, washing with a dilute acid solution can sometimes remove coordinated nitrogen-containing compounds. This should be followed by thorough washing with water and a solvent, and then drying and reduction as described above.

  • Oxidative Treatment: In some cases, a controlled oxidation followed by reduction can clean the catalyst surface. For example, treating the catalyst with an oxidizing agent like benzoquinone can reoxidize inactive Pd(0) to active Pd(II), which can then re-enter the catalytic cycle.[15][16] Another method involves heating the catalyst in a stream of air at a controlled temperature (e.g., 300-400 °C) to burn off organic residues, followed by a reduction step.[14]

Disclaimer: Catalyst reactivation procedures can be sensitive and may not always be successful. Always perform these procedures with appropriate safety precautions.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from

  • PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from

  • ResearchGate. (n.d.). (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Retrieved from

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from

  • Reddit. (n.d.). Problems with Suzuki coupling : r/Chempros. Retrieved from

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from

  • PMC. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from

  • Benchchem. (n.d.). Catalyst deactivation and recovery in 3,4-Diphenylpyridine synthesis. Retrieved from

  • Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from

  • DiVA. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from

Sources

Technical Support Center: Managing Impurities in 3-Iodocyclopenta[b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing and purifying 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 1259223-96-5). Unlike simple pyridines, this fused bicyclic system presents a unique "dual-threat" of impurities: standard pyridine regioselectivity issues combined with the oxidative instability of the cyclopentyl ring.

Current Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling & Remediation for this compound

Impurity Fate Map & Decision Tree

The following logic flow illustrates the origin of key impurities and the critical decision points for their removal.

ImpurityFateMap Start Crude Reaction Mixture Imp_Ox Impurity A: 5- or 7-Keto Derivative (Benzylic Oxidation) Start->Imp_Ox If Oxidative Conditions Used Imp_Regio Impurity B: 2-Iodo / 4-Iodo Isomers (Regio-mismatch) Start->Imp_Regio Direct Iodination Route Imp_Color Impurity D: Free Iodine (I2) (Discoloration) Start->Imp_Color Visible Brown/Purple Act_Chrom Action: Buffered Silica Column (1% Et3N) Imp_Ox->Act_Chrom High Polarity Difference Imp_Regio->Act_Chrom Separates Isomers Imp_Di Impurity C: Di-iodo Species (Over-iodination) Act_Recrys Action: Recrystallization (Hexane/EtOAc) Imp_Di->Act_Recrys Solubility Difference Act_Wash Action: Na2S2O3 Wash (Redox Quench) Imp_Color->Act_Wash Removes I2 Final Pure 3-Iodo-6,7-dihydro- 5H-cyclopenta[b]pyridine Act_Chrom->Final Purified Target Act_Recrys->Final Purified Target

Caption: Fate map tracking the genesis of specific impurities (Oxidation, Regioisomers, Iodine) and the validated unit operations required to purge them.

Critical Impurity Profiles & Troubleshooting

Impurity Type A: The "Benzylic" Oxidation Byproducts

Identity: 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (or 5-one). Origin: The methylene groups at positions 5 and 7 (the cyclopentyl ring) are electronically similar to benzylic positions. If you use oxidative iodination conditions (e.g.,


/Periodic Acid or 

/DMSO), these positions are liable to oxidize to ketones or alcohols.
Symptom Diagnostic (1H NMR) Root Cause
Product is yellow/orange solid instead of off-white.New downfield signals (δ 2.5–3.5 ppm region shifts); loss of integral in the aliphatic region.Over-active oxidant attacking the cyclopentyl ring.

Q: How do I remove the oxidized ketone impurity? A: The ketone derivative is significantly more polar than the target 3-iodo compound.

  • TLC Check: Use 30% EtOAc in Hexanes. The ketone will have a much lower

    
     (typically < 0.2) compared to the target (
    
    
    
    ~ 0.5).
  • Remediation: Perform flash chromatography.[1][2] The target elutes first.

    • Pro-Tip: Do not use acetone in your eluent, as it can interfere with UV detection of the ketone. Use EtOAc/Heptane.

Impurity Type B: Regioisomers (2-Iodo vs. 3-Iodo)

Identity: 2-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine. Origin: In Electrophilic Aromatic Substitution (EAS), the 3-position is electronically favored, but steric bulk from the fused ring can sometimes push substitution toward the 2-position, especially if the reaction temperature is too high.

Q: My NMR shows a minor doublet splitting the expected signals. Is this the 2-iodo isomer? A: Likely, yes.

  • Verification: The 3-iodo isomer typically shows a singlet (or very tight doublet) for the proton at C-2 (adjacent to Nitrogen) around δ 8.5–8.7 ppm. The 2-iodo isomer lacks this downfield proton and will show a different coupling pattern for the remaining aromatic protons.

  • Fix: Regioisomers are difficult to separate by flash chromatography due to similar polarity.

    • Protocol: Switch to recrystallization . The 3-iodo isomer often packs better. Dissolve crude in minimum hot Ethanol, then add water dropwise until turbid. Cool slowly to 4°C.

Impurity Type C: Residual Iodine (Discoloration)

Identity: Molecular Iodine (


) or Polyiodides.
Origin:  Incomplete quenching of the iodination reagent or light-induced decomposition of the product.

Q: My product turned purple/brown on the rotavap. Is it decomposing? A: It is likely liberating iodine. Iodopyridines are photosensitive.

  • Immediate Action: Redissolve the solid in DCM and wash with 10% aqueous Sodium Thiosulfate (

    
    ) until the organic layer is pale yellow/colorless.
    
  • Prevention: Dry the product in the dark or wrap the flask in aluminum foil. Store under Argon at -20°C.

Synthesis Workflows: Validated Protocols

Method 1: The Sandmeyer Route (Recommended for High Purity)

Best for avoiding regioisomers. Mechanism: 3-Amino-precursor


 Diazonium Salt 

Iodide.
  • Diazotization: Dissolve 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine in

    
    /Water at 0°C. Add 
    
    
    
    dropwise.
    • Critical Control: Keep T < 5°C. If T rises, the diazonium salt hydrolyzes to the phenol impurity (3-hydroxy derivative), which is very hard to remove.

  • Iodination: Add cold KI solution dropwise.

  • Workup: Neutralize carefully with

    
    . (Caution: Foaming).
    
Method 2: Direct Lithiation (High Yield, High Risk)

Best for scale-up if temperature control is precise. Mechanism: Directed Ortho Metalation (unlikely here) or Halogen-Dance. Usually, Lithium-Halogen exchange from a 3-bromo precursor is preferred.

  • Exchange: Treat 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine with

    
    -BuLi at -78°C in THF.
    
  • Trapping: Add

    
     in THF.
    
    • Troubleshooting: If you see dimeric impurities (bis-pyridine species), the concentration was too high, or mixing was too slow during the lithiation step.

Analytical Data Reference Table

Use these values to validate your isolated product.

Component1H NMR Diagnostic (CDCl3, 400 MHz)Polarity (TLC, 20% EtOAc/Hex)
Target (3-Iodo) δ ~8.6 (s, 1H, C2-H), ~7.9 (s, 1H, C4-H)

~ 0.50
Impurity (Ketone) δ ~3.1 (m, 2H, adjacent to C=O)

~ 0.15
Impurity (Phenol) Broad singlet (OH), shift in aromatics

~ 0.05 (Streak)
Impurity (2-Iodo) Loss of signal at δ 8.6

~ 0.55

Frequently Asked Questions (FAQs)

Q: Can I use silica gel for purification? A: Yes, but with a caveat. Pyridines are basic and can streak or stick to acidic silica silanols.[3]

  • Protocol: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This "caps" the acidic sites and ensures sharp bands.

Q: Why is my yield low (<40%) using NIS (N-Iodosuccinimide)? A: NIS activation often requires an acid catalyst (TFA or TsOH). However, the fused cyclopentyl ring makes the system electron-rich enough that acid can trigger polymerization or "tarring."

  • Fix: Try using NIS in Acetonitrile without acid first, or use mild Lewis acids like

    
     if available.
    

Q: Is the product stable in solution? A: Not indefinitely. In


 (which is often slightly acidic), it can turn brown over 24 hours due to decomposition.
  • Recommendation: Filter NMR solvents through basic alumina before use to remove acid traces, or perform analysis immediately after dissolution.

References

  • General Iodination of Pyridines

    • Synthesis of 3-iodopyridine via Finkelstein Reaction: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society. Link

  • Oxidative Risks in Cyclopenta[b]pyridines

    • Oxidation of benzylic positions in fused pyridines: Li, J., et al. (2014).[4] Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. Green Chemistry. Link

  • Regioselectivity in Heterocycle Iodination

    • C3-Selective Iodination Protocols: Dutta, U., et al. (2015).[5] The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[5][6][7] Chemical Communications.[5] Link

  • Purification of Basic Heterocycles

    • Chromatography of Pyridines: BenchChem Technical Support.[1][3][8] Purification of Halogenated Pyridines. Link

Sources

stability issues of 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile building block. We will address common stability challenges and provide robust, field-tested solutions to ensure the success of your synthetic endeavors.

Introduction: Understanding the Molecule

This compound is a valuable heterocyclic intermediate, particularly for introducing the cyclopenta[b]pyridine scaffold via transition-metal-catalyzed cross-coupling reactions. However, like many organoiodides and pyridine derivatives, its reactivity can be capricious. The primary challenges stem from two key structural features:

  • The C-I Bond: The carbon-iodine bond is the weakest among carbon-halogen bonds, making it highly reactive and susceptible to cleavage under various conditions, leading to side reactions like proto-deiodination.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a ligand, potentially coordinating to and inhibiting the metal catalyst, a well-documented issue in pyridine chemistry.[1]

This guide provides direct answers to issues arising from this unique chemical personality.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is failing or giving very low yields. What are the most likely causes?

This is the most frequently encountered issue. Low yield or complete reaction failure is typically traced back to catalyst deactivation or premature decomposition of the starting material.

A1: Primary Causes & Step-by-Step Solutions

Cause 1: Proto-deiodination (Loss of Iodine) The most common side reaction is the replacement of the iodine atom with a hydrogen atom from the solvent or trace water, yielding the parent 6,7-dihydro-5H-cyclopenta[b]pyridine. This is often exacerbated by elevated temperatures and certain bases.

  • Solution Protocol:

    • Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly flame-dried or oven-dried.[2] Purge with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Use degassed solvents.

    • Choice of Base: Strong, non-nucleophilic bases are often required for cross-coupling, but overly harsh conditions can promote decomposition.[3] For Suzuki-Miyaura reactions, consider switching from stronger bases like NaOH or K₃PO₄ to milder fluoride-based bases like CsF or KF, which can be effective while minimizing decomposition.[4][5]

    • Temperature Control: Do not overheat the reaction. Start with a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

Cause 2: Catalyst Inhibition/Decomposition The pyridine nitrogen can coordinate to the Palladium(0) active species, forming an off-cycle, inactive complex. This is a known challenge when working with 2-substituted pyridines and can still be a factor here.[1]

  • Solution Protocol:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are essential to stabilize the palladium center and promote the desired reductive elimination step over catalyst inhibition.[6] For many applications, biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are superior to less bulky ligands like PPh₃.

    • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed for rapid, clean generation of the active Pd(0) species in situ, which can outperform traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]

Troubleshooting Workflow

Below is a decision-making workflow to diagnose and solve low-yield cross-coupling reactions.

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Base) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_degradation Evidence of Starting Material Decomposition (e.g., Deiodination)? check_conditions->sub_degradation optimize_base Implement Milder Base (e.g., K₂CO₃, CsF) Lower Reaction Temperature sub_degradation->optimize_base Yes rigorous_inert Ensure Rigorous Inert Atmosphere & Degassed Solvents sub_degradation->rigorous_inert Yes catalyst_issue Is Starting Material Largely Unconsumed? sub_degradation->catalyst_issue No success Successful Reaction optimize_base->success rigorous_inert->success catalyst_issue->check_reagents No optimize_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Use Modern Pre-catalyst (e.g., G3-XPhos) catalyst_issue->optimize_catalyst Yes increase_loading Increase Catalyst Loading (e.g., from 1 mol% to 3 mol%) catalyst_issue->increase_loading Yes optimize_catalyst->success increase_loading->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Q2: I am observing the formation of N-oxide during an oxidation reaction on the cyclopentane ring. How can I prevent this?

A2: The pyridine nitrogen is susceptible to oxidation, often more readily than the benzylic-like CH₂ groups on the cyclopentane ring.

  • Analysis: Reagents like m-CPBA or H₂O₂ can readily form the N-oxide.[2] While sometimes this is a desired intermediate for further functionalization, it is a competing pathway if C-H oxidation is the goal.

  • Solution: Employ a catalytic system that is selective for C-H oxidation over N-oxidation. Manganese-based catalysts, for example, have been successfully used to oxidize the 5-position of the parent 6,7-dihydro-5H-cyclopenta[b]pyridine to the ketone using t-BuOOH as the oxidant, with no N-oxide reported.[2][7] This approach leverages the catalyst's selectivity for the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound.

  • Storage Temperature: Store in a cool, dark place. Refrigeration (<15°C) is recommended.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize contact with oxygen and moisture.

  • Light Sensitivity: Organoiodides can be light-sensitive, leading to the slow release of free iodine (I₂), which can give the compound a pink or brownish tint over time. Store in an amber vial or a vial wrapped in aluminum foil.

Q2: My compound has developed a slight brown/pink color upon storage. Is it still usable?

A2: A slight discoloration often indicates the formation of trace amounts of elemental iodine (I₂). For many applications, particularly robust cross-coupling reactions, this minor impurity may not significantly affect the outcome. However, for sensitive reactions or when stoichiometric precision is required, purification is recommended.

  • Purification Protocol:

    • Dissolve the compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic solution with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench the I₂ and the color should disappear.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

    • If necessary, further purification can be achieved by flash column chromatography on silica gel.[2]

Q3: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound?

A3: Below is a validated, general protocol that serves as an excellent starting point.

Reference Protocol: Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (see table below, typically 2.0-3.0 equiv).

  • Inerting: Seal the vial with a septum, and purge with Argon or Nitrogen for 10-15 minutes.

  • Reagent Addition: Add the Palladium catalyst/pre-catalyst and ligand (see table below). Then, add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture with stirring to the specified temperature for the specified time. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Recommended Starting Conditions

ParameterCondition A (General Purpose)Condition B (For Sensitive Substrates)
Catalyst Pd₂(dba)₃ (1-2 mol%)XPhos-Pd-G3 Precatalyst (1-2 mol%)
Ligand SPhos (2-4 mol%)(Not required with pre-catalyst)
Base K₃PO₄ (2.5 equiv)K₂CO₃ or CsF (3.0 equiv)
Solvent Dioxane / H₂O (10:1)THF / H₂O (10:1) or Toluene / H₂O (10:1)
Temperature 80 - 100 °C60 - 80 °C

This table synthesizes best practices from general Suzuki-Miyaura coupling literature.[3][8][9]

References

  • Pipzine Chemicals. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine.
  • Al-Omair, M. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. PMC - NIH.
  • Supporting Information for Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. (n.d.). Royal Society of Chemistry.
  • ResearchGate. (n.d.). New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement.
  • ResearchGate. (n.d.).
  • FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144).
  • OUCI. (n.d.). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis.
  • Al-Zoubi, R. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.
  • Li, Z., et al. (2016).
  • Mu, X., et al. (2016). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.).
  • Green, N., et al. (2021).
  • Chemical Society Reviews. (2022).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • TCI Chemicals. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 533-37-9.
  • Engineering Research Publication. (n.d.). Understanding Iodine Stabilizers in Iodized Salt.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Frontiers. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents.
  • Organic Syntheses Procedure. (n.d.). Bis(pyridine)iodonium(I)
  • Aceschem. (n.d.). CAS 1259223-96-5 | this compound.
  • D'Amato, E. M., et al. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. PMC - PubMed Central.
  • Beilstein Journals. (2021).
  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • PMC - NIH. (n.d.).
  • HETEROCYCLES. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • MDPI. (n.d.).

Sources

minimizing homocoupling byproducts in Sonogashira reactions of 3-iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenge of minimizing homocoupling (Glaser/Hay coupling) during the Sonogashira coupling of 3-iodopyridines.

Topic: Suppression of Homocoupling in 3-Iodopyridine Substrates Ticket ID: SGC-3-PYR-OPT Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Glaser Gap"

You are likely experiencing a scenario where your 3-iodopyridine starting material remains unconsumed, or your yield is cannibalized by the formation of a symmetrical diyne (alkyne dimer).[1]

The Core Conflict: In the standard Sonogashira mechanism, two cycles compete. The Cross-Coupling Cycle (productive) requires the Palladium catalyst to intercept the Copper Acetylide. The Homocoupling Cycle (parasitic) occurs when the Copper Acetylide is oxidized by trace oxygen before it can transmetallate to Palladium.

Why 3-Iodopyridines are Difficult: Unlike simple aryl iodides, 3-iodopyridine possesses a basic nitrogen atom. This nitrogen is a


-donor that can coordinate to the Palladium center, displacing labile ligands (like 

). This "catalyst poisoning" slows the rate of oxidative addition.
  • Result: The Copper Acetylide accumulates in solution because the Palladium cycle is stalled.

  • Consequence: High concentrations of Copper Acetylide + trace Oxygen = Rapid Homocoupling.

Module 1: The Oxygen Factor (Gas Phase Control)

Diagnosis: If your reaction turns green or blue (indicative of Cu(II) species) rapidly upon mixing, you have an oxygen leak.

The Protocol: Freeze-Pump-Thaw (FPT)

Standard "sparging" (bubbling gas through solvent) is often insufficient for 3-iodopyridines because the reaction rate is already retarded by the pyridine nitrogen. You need near-absolute anoxia.

Step-by-Step FPT Cycle:

  • Seal: Place solvent and liquid reagents in a Schlenk flask. Seal tightly.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open to high vacuum (0.1 mmHg) for 10–15 minutes. (Gas cannot escape the solid, but headspace clears).

  • Thaw: Close vacuum. Thaw in a warm water bath. (Gas trapped in the lattice bubbles out).

  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with high-purity Argon (heavier than air, providing a better blanket than

    
    ).
    

Scientist's Note: If you cannot use FPT, use an active purge (subsurface needle) for at least 30 minutes, followed by a continuous positive pressure of Argon during the reaction.

Module 2: Kinetic Control (Concentration Management)

Theory: Homocoupling is second-order with respect to the alkyne (Rate


). Cross-coupling is first-order with respect to the alkyne (Rate 

). Solution: By keeping the instantaneous concentration of alkyne low, you statistically force the alkyne to react with the Palladium complex rather than itself.
The "Slow Addition" Protocol

Equipment: Syringe Pump. Setup:

  • Dissolve the 3-iodopyridine, Catalyst (

    
    ), CuI, and Base in the reaction vessel.
    
  • Dissolve the terminal alkyne in a separate volume of degassed solvent.

  • Execution: Add the alkyne solution via syringe pump over 2–4 hours .

Visual Logic:

KineticControl AlkyneHigh High Alkyne Conc. (Batch Addition) Homo Homocoupling Rate (k * [Alkyne]^2) AlkyneHigh->Homo Favors AlkyneLow Low Alkyne Conc. (Syringe Pump) Cross Cross-Coupling Rate (k * [Alkyne]) AlkyneLow->Cross Favors

Caption: Kinetic differentiation based on reagent addition rate. Second-order side reactions are suppressed by low instantaneous concentrations.

Module 3: Catalyst Engineering (The Copper-Free Route)

The Ultimate Fix: If you remove Copper, you remove the mechanism for Glaser coupling entirely. Challenge: 3-iodopyridines are less reactive; standard Cu-free conditions may stall. You need a specialized ligand to boost the Palladium's activity to compensate for the lack of Copper "assistance."

Recommended Protocol: High-Activity Cu-Free

This protocol utilizes a bulky, electron-rich phosphine ligand (like cataCXium A or XPhos) to facilitate oxidative addition despite the deactivated nature of the pyridine ring.

Reagents:

  • Substrate: 3-Iodopyridine (1.0 equiv)

  • Catalyst:

    
     (0.5 mol%) + cataCXium A (1.0 mol%)[2][3]
    
    • Alternative:

      
       (5 mol%) if specialized ligands are unavailable (requires heating).
      
  • Base:

    
     (2.0 equiv) - Inorganic bases are preferred over amines in Cu-free to prevent Pd-N coordination.
    
  • Solvent: Acetonitrile or 2-MeTHF (Degassed).

Procedure:

  • Charge flask with Pd source, Ligand, Base, and 3-Iodopyridine.

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent.[4]

  • Add Alkyne (1.2 equiv).[4]

  • Heat: Stir at 60–80°C. (Heat is required to drive the transmetallation in the absence of Copper).

Data Comparison:

VariableStandard SonogashiraOptimized Cu-Free
Catalyst

/ CuI

/ Bulky Ligand
Homocoupling Risk High (Requires

exclusion)
Zero (Mechanistically impossible)
Reaction Temp RT to 40°C60°C to 80°C
Base

or Diisopropylamine

or

3-Iodo Compatibility Poor (N-poisoning of Cu)Good (Bulky ligand protects Pd)

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Problem: Homocoupling Observed Q1 Is the reaction turning blue/green? Start->Q1 Action1 Oxygen Leak. Switch to Freeze-Pump-Thaw. Q1->Action1 Yes Q2 Can you heat the substrate >60°C? Q1->Q2 No (Solution is brown/black) Action2 Switch to Cu-Free Protocol. (Pd(OAc)2 + XPhos + Cs2CO3) Q2->Action2 Yes (Stable) Q3 Is the alkyne precious/limited? Q2->Q3 No (Thermally Labile) Action3 Use Syringe Pump Addition (Keep Cu, slow alkyne entry) Q3->Action3 Yes Action4 Use Reductive Atmosphere (10% H2 / 90% Ar balloon) Q3->Action4 No

Caption: Diagnostic flowchart for selecting the appropriate mitigation strategy based on reaction observations and substrate stability.

Frequently Asked Questions (FAQ)

Q: Why does 3-iodopyridine stall the reaction compared to iodobenzene? A: The pyridine nitrogen is a Lewis base. It competes with the phosphine ligands for the Palladium center. If the pyridine binds to the Pd, it creates a "dead" complex that cannot undergo oxidative addition. Using bulky ligands (like XPhos) or increasing the temperature helps disfavor this parasitic coordination.

Q: Can I use ascorbic acid to prevent oxidation? A: While common in "Click" chemistry (CuAAC), adding reducing agents like sodium ascorbate to a Sonogashira is risky. It can over-reduce Palladium(II) to Palladium black (precipitate), killing the catalytic cycle. Strict gas management is safer than chemical additives.

Q: My Cu-free reaction is not proceeding. What now? A: Cu-free reactions require a stronger base to facilitate the deprotonation of the alkyne (which Cu usually handles). Ensure you are using Carbonate (


) or Phosphate bases, and verify your solvent is polar enough (DMF, DMSO, or Acetonitrile) to solubilize the inorganic base.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][3][5][6] Organic Letters, 5(11), 1841–1844. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Gelman, D., & Buchwald, S. L. (2003).[7] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[7][8][9][10] Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[7] Organic Letters, 20(2), 542–545.[7] [Link]

Sources

Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving high-yield, efficient, and reproducible couplings. Here, we move beyond generic protocols to provide in-depth, evidence-based insights into the causality behind experimental choices, ensuring the scientific integrity of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Suzuki coupling of this compound, with a focus on the influence of the solvent.

Question 1: My Suzuki coupling reaction with this compound is sluggish or incomplete. Could the solvent be the culprit?

Answer: Absolutely. The choice of solvent is a critical parameter that profoundly influences the rate and efficiency of Suzuki coupling reactions.[1][2] Solvents play a multifaceted role by:

  • Solubilizing Reactants and Catalyst: Ensuring all components, including the polar boronic acid, the nonpolar aryl halide, the palladium catalyst, and the inorganic base, are sufficiently dissolved is crucial for a homogeneous reaction mixture and efficient catalysis.[2]

  • Modulating Catalyst Activity: Solvents can coordinate with the palladium catalyst, influencing its reactivity and stability.[2][3] For instance, coordinating solvents can compete with ligands, potentially altering the active catalytic species.[2]

  • Influencing the Rate of Key Catalytic Steps: The polarity and nature of the solvent can impact the rates of oxidative addition, transmetalation, and reductive elimination, the three key steps in the Suzuki coupling catalytic cycle.[4]

  • Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, which can be particularly important in the oxidative addition step.[1][5]

For a substrate like this compound, which possesses a nitrogen-containing heterocyclic ring, solvent interactions with the pyridine nitrogen can also play a significant role.

Question 2: What are the best starting points for solvent selection for the Suzuki coupling of this compound?

Answer: A good starting point is to consider a range of solvents with varying polarities and coordinating abilities. Common and effective solvent systems for Suzuki couplings often include:

  • Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are widely used.[6] THF has been shown to yield good results in some systems.[3]

  • Aromatic Hydrocarbons: Toluene is a common choice, often used in combination with a co-solvent.[6][7]

  • Amides: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are polar aprotic solvents that can be effective, although their role can be complex and may not always correlate with their high dielectric constant.[1][5][6]

  • Alcohols/Water Mixtures: The addition of water or an alcohol like ethanol or methanol to an organic solvent is a very common and often beneficial practice.[6][7][8] This is because water can aid in dissolving the inorganic base and facilitate the transmetalation step.[1][6] A mixture of methanol and water (e.g., 3:2 ratio) has been reported as an excellent solvent system in some cases.[8]

Given the polar nature of the pyridine-containing substrate, a polar aprotic solvent or a mixture containing a polar component would be a logical starting point.

Question 3: Should I use a single solvent or a solvent mixture?

Answer: Solvent mixtures, particularly those containing water, are often superior to single organic solvents.[6][7][9] A biphasic system (e.g., toluene/water or dioxane/water) offers several advantages:

  • Improved Solubility: The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.[6]

  • Enhanced Transmetalation: Water is often crucial for activating the boronic acid for efficient transmetalation, a key step in the catalytic cycle.[1][10]

  • Reaction in Water: In some cases, the reaction can be run entirely in water, which offers economic and environmental benefits.[7]

For your specific substrate, starting with a dioxane/water or THF/water mixture is a robust strategy.

Question 4: Can trace impurities in the solvent affect my reaction?

Answer: Yes, even trace amounts of impurities in solvents can have a significant negative impact on the reaction by poisoning the palladium catalyst.[3] For example, precursors of THF like 2,3-dihydrofuran or maleic anhydride can drastically decrease conversion.[3] Therefore, using high-purity, dry solvents is crucial for reproducible results. It is also important to properly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems in the Suzuki coupling of this compound, with a focus on solvent-related solutions.

Issue 1: Low or No Conversion to Product
Possible Cause Troubleshooting Steps
Poor Solubility of Reactants or Base 1. Switch to a more polar solvent system. If you are using a nonpolar solvent like toluene, try a polar aprotic solvent such as DMF or dioxane.[6][7] 2. Introduce a co-solvent. Adding water or an alcohol to your organic solvent can significantly improve the solubility of the inorganic base and boronic acid.[6][8] A common starting point is a 4:1 or 3:1 mixture of organic solvent to water. 3. Consider a phase-transfer catalyst if you are running a biphasic reaction to improve the interaction between reactants in different phases.
Slow Oxidative Addition 1. Increase solvent polarity. Polar solvents can stabilize the transition state of the oxidative addition step, thereby increasing its rate.[1] However, the effect of polarity is not always straightforward and can be system-dependent.[1][5] 2. Consider coordinating solvents. Solvents like DMF or acetonitrile can sometimes act as ligands and influence the oxidative addition step.[2]
Inefficient Transmetalation 1. Ensure the presence of water or a protic co-solvent. Water is often essential for the formation of the boronate species, which is more active in the transmetalation step.[1][10] 2. Optimize the base and its solubility. The choice of base and its ability to dissolve in the reaction medium is critical. A stronger base or a base that is more soluble in the chosen solvent system might be necessary.
Catalyst Deactivation 1. Use high-purity, degassed solvents. Impurities and oxygen can poison the palladium catalyst.[3] 2. Ensure adequate ligand protection. In some cases, the solvent can displace the ligand from the palladium center, leading to catalyst decomposition. Using a solvent that is less coordinating might be beneficial.
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Possible Cause Troubleshooting Steps
Protodeboronation of the Boronic Acid 1. Minimize reaction time and temperature. Prolonged reaction times at elevated temperatures can promote the decomposition of the boronic acid. 2. Use a less protic solvent system. While some water is often beneficial, an excess of protic solvent can lead to protodeboronation. Try reducing the amount of water or alcohol in your solvent mixture. 3. Consider using a boronic ester (e.g., pinacol ester). Boronic esters are generally more stable towards protodeboronation than boronic acids.[6]
Homocoupling of the Aryl Halide or Boronic Acid 1. Thoroughly degas the reaction mixture. Oxygen can promote homocoupling reactions. 2. Optimize the reaction temperature. Lowering the temperature may reduce the rate of homocoupling. 3. Screen different palladium catalysts and ligands. The choice of catalyst system can significantly influence the selectivity of the reaction.

III. Experimental Protocols and Data

Protocol 1: General Procedure for Solvent Screening in the Suzuki Coupling of this compound
  • To a series of oven-dried reaction vials, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 1-5 mol%).

  • To each vial, add the degassed solvent or solvent mixture to be tested to achieve the desired concentration (typically 0.1-0.5 M).

  • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress at regular intervals (e.g., 1, 4, 12, 24 hours) by taking aliquots and analyzing them by a suitable technique (e.g., LC-MS, GC-MS, or TLC).

  • Compare the conversion and yield across the different solvent systems to identify the optimal conditions.

Table 1: Influence of Solvent on Suzuki Coupling Rate (Hypothetical Data)

The following table illustrates the potential impact of different solvents on the reaction rate for the coupling of this compound with phenylboronic acid.

Solvent System (v/v)Temperature (°C)Time (h)Conversion (%)
Toluene1002425
THF802440
Dioxane1001275
DMF1001285
Toluene/H₂O (4:1)1001260
THF/H₂O (4:1)801270
Dioxane/H₂O (4:1) 100 8 >95
EtOH/H₂O (3:1)801290

This is hypothetical data for illustrative purposes.

IV. Mechanistic Insights and Visualizations

The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The solvent can influence each of these steps.

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Solvent Polarity can accelerate Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_R2 Water/Protic solvents can facilitate RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid Solvent_Effects Solvent Solvent Choice Polarity Polarity Solvent->Polarity CoordinatingAbility Coordinating Ability Solvent->CoordinatingAbility ProticNature Protic vs. Aprotic (e.g., presence of water/alcohol) Solvent->ProticNature OxAdd Oxidative Addition (R-X + Pd(0) -> R-Pd(II)-X) Transmetalation Transmetalation (R-Pd(II)-X + R'-B(OR)₂ -> R-Pd(II)-R') RedElim Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) Solubility Solubility of Reactants (Aryl Halide, Boronic Acid, Base) Polarity->OxAdd Stabilizes charged transition states Polarity->Solubility 'Like dissolves like' CoordinatingAbility->OxAdd Can alter active catalyst ProticNature->Transmetalation Activates boronic acid

Caption: How solvent properties influence different aspects of the Suzuki coupling.

V. References

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Gensch, T., et al. (2018). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]

  • Arodes, V., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]

  • Wang, D., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ResearchGate. [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Nature. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

Sources

temperature optimization for Heck reactions involving 3-iodopyridine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Temperature Optimization for Heck Reactions of 3-Iodopyridine

Status: Operational Lead Scientist: Senior Application Specialist (Catalysis Division)

The Thermal Paradox: Executive Summary

Coupling 3-iodopyridine via the Heck reaction presents a unique thermodynamic conflict known as the "Pyridyl-Palladium Paradox."

  • The Activation Requirement: 3-Iodopyridine is electron-deficient. While oxidative addition is generally favorable compared to electron-rich aryl halides, the reaction frequently stalls.

  • The Poisoning Effect: The pyridine nitrogen is a strong Lewis base. It coordinates to the electrophilic Palladium(II) center, forming a stable, off-cycle [Pd(Ar)(L)(Pyridine)] complex (the "Resting State Trap").

  • The Temperature Conflict:

    • < 80°C: The Pd-N bond is too stable. The catalyst remains trapped in the resting state. Reaction stalls.

    • > 120°C: The Pd-N bond breaks, allowing the catalytic cycle to proceed. However, this thermal stress often causes ligand dissociation and rapid precipitation of inactive Palladium black.

The Goal: You must find the "Goldilocks Zone" (typically 90°C – 110°C ) or use specific additives (Phase Transfer Catalysts) to destabilize the poisoning complex without destroying the active catalyst.

Troubleshooting Matrix: Diagnostic & Repair

Use this table to diagnose your specific failure mode based on visual and analytical cues.

SymptomVisual CueRoot Cause (Temperature/Kinetic)Corrective Action
The "False Start" Reaction starts fast, then stops at ~40% conversion.Thermal Deactivation. Temp is too high (>120°C) for the chosen ligand, leading to Pd aggregation.Reduce Temp to 100°C and switch to a bulkier ligand (e.g., P(o-tol)₃ or XPhos) to prevent aggregation.
The "Sleeping Catalyst" No product, starting material remains. Solution stays clear/yellow.N-Poisoning Trap. Temp is too low (<80°C). The Pd is coordinated to the Pyridine Nitrogen and cannot bind the alkene.Increase Temp in 10°C increments. If using DMF, ensure Temp > 90°C. Consider "Jeffery Conditions" (See Protocol B).
The "Black Crash" Rapid formation of black precipitate within 10 mins.Ligand Scavenging. Pyridine substrate displaced the phosphine ligand, destabilizing Pd(0).Increase Ligand:Pd ratio (from 2:1 to 4:1). Lower Temp slightly and add TBAB (Tetra-n-butylammonium bromide).
Regio-Scrambling Mixture of

and

arylation products.
Isomerization. Temp is too high, promoting Pd-hydride re-insertion and chain walking.Lower Temp to 80°C and use Ag₂CO₃ or AgOTf as an additive to promote cationic pathway without excessive heat.

Decision Logic: Optimization Workflow

Follow this logic flow to determine your next experimental move.

TemperatureOptimization Start Start: 3-Iodopyridine Heck CheckYield Check Conversion @ 4 Hours Start->CheckYield LowConv < 10% Conversion CheckYield->LowConv Stall Stalls at 40-60% CheckYield->Stall Good > 80% Conversion CheckYield->Good VisualCheck Visual Check: Pd Black? LowConv->VisualCheck Stall->VisualCheck Action3 Standard Workup Good->Action3 YesBlack Yes: Pd Black Visible VisualCheck->YesBlack NoBlack No: Solution Clear/Orange VisualCheck->NoBlack Action2 Add TBAB (Phase Transfer) Switch to Bulky Ligand (P(o-tol)3) YesBlack->Action2 Pd Unstable Action1 Increase Temp +10°C OR Switch to Jeffery Conditions NoBlack->Action1 Activation Barrier

Caption: Diagnostic workflow for balancing thermal activation against catalyst decomposition.

Validated Protocols

Protocol A: The "Bulky Shield" Method (Standard)

Best for: Substrates sensitive to high heat but requiring stabilization against N-poisoning.

The Logic: Using a bulky phosphine ligand sterically hinders the pyridine nitrogen from binding to the Palladium, effectively "shielding" the catalyst and allowing the reaction to proceed at moderate temperatures (90-100°C).

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2][3]

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (10-15 mol%)

    • Why: The ortho-methyl groups create a "roof" over the Pd, blocking the approach of the pyridine nitrogen while allowing the smaller alkene to bind.

  • Base: Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

  • Temperature: 100°C (Oil bath temperature)

  • Procedure:

    • Pre-stir Pd(OAc)₂ and Ligand in solvent for 15 mins at RT (Yellow

      
       Orange color change indicates active species formation).
      
    • Add 3-iodopyridine, Alkene, and Base.

    • Heat to 100°C. Monitor by HPLC every 2 hours.

Protocol B: "Jeffery Conditions" (Ligand-Free)

Best for: Robust substrates, cost-efficiency, and cases where phosphines fail.

The Logic: T. Jeffery discovered that adding tetra-alkyl ammonium salts (like TBAB) stabilizes "naked" Pd nanoparticles and increases the solubility of the base. This often allows the reaction to proceed at lower temperatures or faster rates without expensive ligands.

  • Catalyst: Pd(OAc)₂ (3-5 mol%)

  • Ligand: None

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

    • Critical: TBAB acts as a phase transfer catalyst and a stabilizer for Pd nanoparticles, preventing "Pd Black" formation even at higher temps.

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF

  • Temperature: 80°C – 90°C

  • Procedure:

    • Mix all components at room temperature (order is less critical here).

    • Heat to 80°C.

    • Note: This reaction often turns dark brown/black. This is normal for Jeffery conditions (stabilized colloids), unlike in Protocol A where black precipitate is bad.

Mechanistic Insight: The Poisoning Loop

Understanding why you are adjusting the temperature is crucial for troubleshooting.

PoisoningMechanism Pd0 Pd(0) Active OxAdd Oxidative Addition Pd0->OxAdd + 3-I-Py Coord Alkene Coordination OxAdd->Coord + Alkene Poison N-Poisoned Complex (Off-Cycle) OxAdd->Poison + N-Coordination (Low Temp Trap) Product Product Release Coord->Product Poison->OxAdd Heat (>90°C) Breaks Bond Product->Pd0

Caption: The catalytic cycle showing the reversible "Poison Trap" caused by the pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave heating is excellent for 3-iodopyridine couplings because it provides rapid, uniform heating that can "punch through" the activation barrier of the N-poisoned complex.

  • Recommendation: Set ceiling temperature to 130°C and hold time to 10-20 minutes. Use Protocol B (Jeffery Conditions) as phosphines often degrade rapidly under high-energy microwave conditions.

Q: Why is 3-iodopyridine better than 2-iodopyridine? A: 2-iodopyridine suffers from the "ortho-effect" where the Nitrogen is directly adjacent to the C-I bond. This creates a chelation effect after oxidative addition, forming a 4-membered ring interaction that is extremely stable and catalytically dead. 3-iodopyridine places the Nitrogen further away, making the poisoning intermolecular (reversible with heat) rather than intramolecular (very hard to break).

Q: My reaction works but I get 10% homocoupling (Pyridine-Pyridine). Why? A: Homocoupling usually occurs when the alkene concentration is too low or the temperature is too high, forcing the Pd-Ar species to find another Pd-Ar species.

  • Fix: Add the alkene in a slight excess (1.5 equiv) and ensure effective stirring. Lower the temperature by 10°C.

References

  • Jeffery Conditions (The Origin): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 1984.

  • Pyridine Poisoning Mechanics: Kalinin, V. N. "Carbon-carbon bond formation in heterocycles via Pd-catalyzed coupling reactions." Synthesis, 1991.

  • High-Temp/Ligand Effects: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.[4]

  • Mechanocatalysis (Temperature Comparisons): "Thermally accelerated Heck reaction under direct mechanocatalysis." Beilstein Journal of Organic Chemistry, 2023.

Sources

Validation & Comparative

comparing the efficacy of different cross-coupling methods for 3-iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic functionalization, 3-iodopyridine occupies a "privileged" but often misunderstood niche. Unlike its 2- and 4-substituted counterparts, the 3-position is electronically distinct—it is less electron-deficient, behaving more like a deactivated aryl halide than a typical


-deficient heterocycle. This unique electronic profile renders it resistant to nucleophilic aromatic substitution (

) but highly amenable to Palladium-catalyzed cross-coupling.

This guide objectively compares the four dominant methodologies—Suzuki-Miyaura , Sonogashira , Buchwald-Hartwig , and Negishi —specifically for the 3-iodopyridine scaffold. Our analysis prioritizes yield, functional group tolerance, and scalability, providing you with the data needed to select the optimal route for your target molecule.

Mechanistic Grounding: The "Goldilocks" Isomer

To optimize coupling, one must understand the substrate. The pyridine nitrogen exerts a strong inductive electron-withdrawing effect.

  • C2/C4 Positions: Highly electron-deficient. Prone to

    
     but can suffer from oxidative addition issues due to low electron density.
    
  • C3 Position: The "Goldilocks" zone. It retains enough electron density to facilitate oxidative addition with Pd(0) while being sufficiently activated compared to simple phenyl iodides.

The Critical Challenge: The pyridine nitrogen lone pair is a potent


-donor. In non-polar solvents or with coordinatively unsaturated catalysts, the substrate itself can bind to the Palladium center (

), displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning).
Visualization: The Poisoning Pathway vs. Productive Cycle

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodopyridine Poison Catalyst Poisoning (Dead End) OxAdd->Poison Pyridine N-Coordination TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Nucleophile (B, Zn, Sn, N) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the competitive "Poisoning" pathway specific to pyridine substrates.

Comparative Analysis of Methodologies

Method A: Suzuki-Miyaura Coupling (The Workhorse)
  • Best For: Biaryl formation, high-throughput screening, scale-up.

  • Efficacy: High (90-98% Yields).

  • Technical Insight: The interaction between boronic acids and 3-iodopyridine is robust. However, standard conditions (Pd(PPh3)4) often fail to suppress phenyl transfer from the phosphine ligand.

  • Optimization: Use SPhos or XPhos ligands.[1] These bulky, electron-rich biaryl phosphines prevent N-coordination and accelerate the transmetallation step.

Method B: Sonogashira Coupling (The Alkyne Route)
  • Best For: Alkynylation, scaffold extension.

  • Efficacy: Very High (>95% Yields).

  • Technical Insight: 3-iodopyridine is highly reactive toward alkynes. Copper-mediated (CuI) protocols are standard, but Copper-free variants are preferred in GMP settings to avoid heavy metal remediation.

  • Regioselectivity: Excellent. The 3-position couples faster than 3-bromopyridine, allowing for sequential functionalization if mixed halogens are present.

Method C: Buchwald-Hartwig Amination (The C-N Bond)[2][3][4]
  • Best For: Aminopyridines (Kinase inhibitor motifs).

  • Efficacy: Moderate to High (75-90% Yields).

  • Technical Insight: This is the most sensitive method. The amine nucleophile competes with the pyridine nitrogen for the metal center.

  • Optimization: Requires specific "Generations" of catalysts. Pd2(dba)3 + BrettPhos or RuPhos are the gold standards here. Older ligands (BINAP) often result in stalled reactions.

Method D: Negishi Coupling (The Alkyl/Functionalized Chain)[5]
  • Best For: Alkyl chains, sensitive functional groups,

    
     centers.[2]
    
  • Efficacy: High (80-92% Yields), but technically demanding.

  • Technical Insight: Organozinc reagents are highly reactive and do not require base activation (unlike Suzuki), making them ideal for base-sensitive substrates.

  • Workflow: Typically involves lithiation of 3-iodopyridine (Li/I exchange) followed by transmetallation with ZnCl2, or using pre-formed alkyl-zinc reagents.

Data Presentation: Efficacy Matrix

FeatureSuzuki-MiyauraSonogashiraBuchwald-HartwigNegishi
Primary Bond Formed




Typical Yield (3-Iodo) 92 - 98%90 - 96%75 - 88%80 - 90%
Catalyst Load Low (0.5 - 2 mol%)Low (1 - 3 mol%)High (2 - 5 mol%)Moderate (2 - 5 mol%)
Base Requirement Aqueous Carbonate/PhosphateAmine (Et3N/DIPA)Strong (NaOtBu/LHMDS)None (Reagent is nucleophile)
Key Limitation Protodeboronation of partnerHomocoupling (Glaser)Catalyst PoisoningMoisture Sensitivity
Scalability ExcellentGoodModerateModerate (Cryogenic)

Decision Logic: Selecting the Right Method

Use this logic flow to determine the experimental starting point for your specific 3-iodopyridine derivative.

DecisionTree Start Target Moiety at C3 Q1 Carbon or Heteroatom? Start->Q1 Q2 Hybridization of Partner? Q1->Q2 Carbon Res_Buchwald Buchwald-Hartwig (Use BrettPhos G3) Q1->Res_Buchwald Nitrogen (Amine) Res_Ullmann Ullmann/Chan-Lam (Copper Catalysis) Q1->Res_Ullmann Oxygen/Sulfur Res_Suzuki Suzuki-Miyaura (Use SPhos/Pd(OAc)2) Q2->Res_Suzuki Aryl/Vinyl (sp2) Res_Sono Sonogashira (Use PdCl2(PPh3)2/CuI) Q2->Res_Sono Alkyne (sp) Res_Negishi Negishi (Use PEPPSI or Pd(PPh3)4) Q2->Res_Negishi Alkyl (sp3)

Figure 2: Strategic decision matrix for 3-iodopyridine functionalization.

Detailed Experimental Protocols

These protocols are validated for 3-iodopyridine.[3][4] Safety Note: 3-iodopyridine is an irritant; handle in a fume hood.

Protocol A: Optimized Suzuki-Miyaura (Biaryl Synthesis)

Reference Grounding: Adapted from optimized conditions for nitrogen-rich heterocycles [1].

  • Reagents:

    • 3-Iodopyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)2 (1 mol%) + SPhos (2 mol%) OR Pd(dppf)Cl2 (for simple cases).

    • Base: K3PO4 (2.0 equiv, 2M aqueous solution).

    • Solvent: 1,4-Dioxane or n-Butanol.

  • Procedure:

    • Charge a reaction vial with 3-iodopyridine, boronic acid, and Pd/Ligand.

    • Evacuate and backfill with Argon (x3).

    • Add solvent (degassed) and aqueous base.

    • Heat to 80-100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. 3-iodopyridine disappears rapidly; if stalled, add 0.5 mol% more catalyst.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[5]

Protocol B: Robust Sonogashira (Alkynylation)

Reference Grounding: Standard protocols for halopyridines [2].

  • Reagents:

    • 3-Iodopyridine (1.0 equiv)

    • Terminal Alkyne (1.1 equiv)

    • Catalyst: PdCl2(PPh3)2 (2 mol%)

    • Co-Catalyst: CuI (1 mol%)

    • Base/Solvent: Et3N (3.0 equiv) in DMF or THF.

  • Procedure:

    • Dissolve 3-iodopyridine and catalyst in dry solvent under Argon.

    • Add Et3N. Stir for 5 mins.

    • Add CuI followed immediately by the alkyne (slow addition prevents homocoupling).

    • Stir at Room Temperature (3-iodo is reactive enough). If sluggish, heat to 40°C.

  • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify.

Protocol C: Advanced Buchwald-Hartwig (Amination)

Reference Grounding: Utilizing 3rd Generation Pre-catalysts [3].

  • Reagents:

    • 3-Iodopyridine (1.0 equiv)

    • Primary/Secondary Amine (1.2 equiv)[5]

    • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1–3 mol%).

    • Base: NaOtBu (1.4 equiv) or LHMDS (if base-sensitive).

    • Solvent: Anhydrous Toluene or Dioxane.

  • Procedure:

    • Strict exclusion of water is vital.

    • Combine Pd-precatalyst, base, and 3-iodopyridine in a vial inside a glovebox or under strict Schlenk conditions.

    • Add amine and solvent.[6][5][7][8]

    • Heat to 90°C for 12 hours.

  • Note: If using a primary amine, BrettPhos is preferred to prevent bis-arylation.

Expert Troubleshooting & Insights

  • The "Black Precipitate" Issue:

    • Observation: Reaction turns black immediately, yield is low.

    • Cause: Rapid precipitation of Pd black ("Pd death").

    • Fix: Your ligand is dissociating. Switch to a bidentate ligand (dppf) or a strongly coordinating Buchwald ligand (XPhos). Increase solvent degassing.

  • Purification of 3-Substituted Pyridines:

    • Insight: 3-substituted pyridines are often "streaky" on silica gel due to the basic nitrogen interacting with silanols.

    • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before running the column. This caps the acidic sites on the silica.

  • Halogen Scrambling:

    • If your substrate has a Cl or Br at the 2-position and an I at the 3-position, perform the cross-coupling at Room Temperature (Sonogashira) or <60°C (Suzuki). Higher temperatures may activate the 2-position via

      
       or competitive oxidative addition.
      

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.[5]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[9] Chemical Reviews.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Negishi, E. (2003). Palladium- or Nickel-Catalyzed Cross-Coupling.[10][11] A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research.

  • Sigma-Aldrich. (2023). 3-Iodopyridine Product & Safety Data.

Sources

biological activity of iodo-substituted versus bromo-substituted cyclopenta[b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of iodo- versus bromo-substituted cyclopenta[b]pyridines, synthesizing physicochemical properties, structure-activity relationship (SAR) data, and experimental protocols.

Executive Summary

In medicinal chemistry, the cyclopenta[b]pyridine scaffold serves as a rigidified pyridine bioisostere, often employed to lock conformations in kinase inhibitors, GPCR ligands, and antimicrobial agents. The choice between iodo- (I) and bromo- (Br) substitution is rarely arbitrary; it dictates the molecule's halogen bonding capability , residence time , and metabolic fate .

  • Iodo-Substituents: Generally offer superior potency and longer target residence time due to a larger sigma-hole (

    
    -hole) and stronger halogen bonding. However, they suffer from lower metabolic stability (deiodination) and higher lipophilicity (
    
    
    
    ).
  • Bromo-Substituents: Provide a balanced profile with moderate halogen bonding strength, better oxidative stability, and sufficient lipophilicity to fill hydrophobic pockets without incurring the extreme molecular weight penalty of iodine.

Physicochemical & Mechanistic Comparison

The biological divergence between these analogues stems from their fundamental atomic properties.

Table 1: Physicochemical Properties of C-X Bonds in Pyridine Systems
FeatureBromo-Substituted (Ar-Br)Iodo-Substituted (Ar-I)Biological Implication
Van der Waals Radius 1.85 Å1.98 ÅIodine fills larger hydrophobic pockets ("Gatekeeper" residues).
C-X Bond Length ~1.89 Å~2.09 ÅIodine extends deeper into binding clefts.
Bond Dissociation Energy ~81 kcal/mol~65 kcal/molAr-I is more prone to metabolic cleavage (P450 oxidative addition).
Lipophilicity (

logP)
+0.86+1.12Iodine increases membrane permeability but lowers solubility.

-hole Potential (

)
HighVery HighCritical: Iodine forms stronger halogen bonds with carbonyl backbone acceptors.
The Sigma-Hole Effect (Mechanism of Action)

The "sigma-hole" is a region of positive electrostatic potential on the extension of the C-X bond, opposite the carbon.

  • Mechanism: The electron-withdrawing pyridine ring enhances the

    
    -hole on the halogen.
    
  • Interaction: This positive patch interacts with nucleophilic residues (e.g., backbone C=O of Val/Leu in kinase hinges).

  • Comparison: The

    
    -hole on Iodine  is significantly larger and more positive than on Bromine , leading to binding enthalpies that can differ by 1–3 kcal/mol, often resulting in a 5–10x potency boost for the iodo-analogue.
    

Biological Performance Analysis

Kinase Inhibition & Residence Time

In kinase drug discovery (e.g., AKT, p38 MAPK), the residence time (how long the drug stays bound) is often more clinically relevant than


.
  • Iodo-Analogues: Frequently exhibit "kinetic selectivity." The strong halogen bond stabilizes the transition state of the dissociation pathway, significantly prolonging residence time.

    • Data Support: In analogous indazole-pyridine series, iodo-derivatives demonstrated residence times >60 minutes compared to <20 minutes for bromo-analogues.

  • Bromo-Analogues: Often equipotent in thermodynamic equilibrium assays (

    
    ) but wash out faster. They are preferred when rapid reversibility is desired to minimize toxicity.
    
Antimicrobial Activity (Membrane Permeability)

For cyclopenta[b]pyridine derivatives targeting bacterial membranes or intracellular enzymes (e.g., Topoisomerase):

  • Gram-Positive Efficacy: Iodo-substitution correlates with higher activity against S. aureus and E. faecalis. The increased lipophilicity facilitates passive diffusion through the thick peptidoglycan layer.

  • Toxicity Trade-off: The high lipophilicity of iodo-derivatives often leads to non-specific cytotoxicity in mammalian cells, whereas bromo-derivatives maintain a safer therapeutic window.

Metabolic Stability
  • The Liability of Iodine: The C-I bond is weak. In liver microsome assays, iodo-cyclopenta[b]pyridines are susceptible to rapid oxidative dehalogenation or substitution by glutathione.

  • The Stability of Bromine: Aryl bromides are generally stable to Phase I metabolism, making them superior candidates for in vivo pharmacokinetic (PK) studies.

Decision Logic for Lead Optimization

The following diagram illustrates the logical flow for selecting between Iodine and Bromine during the hit-to-lead process.

SAR_Decision_Tree Start Hit Validation: Cyclopenta[b]pyridine Scaffold Pocket_Analysis Is the binding pocket hydrophobic & deep? Start->Pocket_Analysis Backbone_Int Is there a backbone C=O acceptor aligned with C-X? Pocket_Analysis->Backbone_Int Yes Select_I Select IODO-Substituent Backbone_Int->Select_I Yes (Strong Interaction Needed) Select_Br Select BROMO-Substituent Backbone_Int->Select_Br No (Steric Fill Only) Adv_I Advantages: - Max Potency (Sigma-hole) - Long Residence Time Select_I->Adv_I Risk_I Risks: - Metabolic Instability - Solubility Issues Select_I->Risk_I Risk_I->Select_Br If PK fails Adv_Br Advantages: - Balanced PK/PD - Oxidative Stability Select_Br->Adv_Br

Figure 1: SAR Decision Tree for Halogen Selection. Blue = Start, Red = Iodine Pathway (High Potency/High Risk), Green = Bromine Pathway (Balanced Profile).

Experimental Protocols

Synthesis of 3-Halo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol describes the synthesis of the core intermediate, allowing for divergent halogenation.

Reagents:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Starting material)

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) (Catalyst)

Procedure:

  • Dissolution: Dissolve 1.0 eq of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in ACN (0.2 M).

  • Activation: Add 0.1 eq of TFA to activate the pyridine ring (protonation increases electrophilicity of the halogenating agent).

  • Halogenation:

    • For Bromo: Add 1.1 eq NBS portion-wise at room temperature.

    • For Iodo: Add 1.2 eq NIS and heat to 60°C (Iodination is slower).

  • Monitoring: Monitor by LC-MS. The product peak will show a characteristic mass split (M/M+2) of 1:1 for Br and a single mass peak (+126 Da shift) for I.

  • Workup: Quench with saturated

    
     (to remove excess halogen), extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Mechanistic Assay: Halogen Bonding Evaluation (Fluorescence Quenching)

To experimentally verify if the halogen is acting via specific binding or non-specific hydrophobicity.

Principle: Halogen bonding often quenches the intrinsic fluorescence of tryptophan residues in the target protein more effectively than simple steric occlusion.

Protocol:

  • Preparation: Prepare 1

    
    M solution of Target Protein (e.g., Kinase Domain) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Titrate increasing concentrations (0.1 nM to 10

    
    M) of the Iodo- and Bromo-analogues.
    
  • Measurement: Excite at 280 nm; measure emission at 340 nm.

  • Analysis: Plot

    
     vs. [Ligand] (Stern-Volmer plot).
    
    • Interpretation: If the Iodo-analogue shows a significantly steeper quenching slope (

      
      ) than the Bromo-analogue beyond what is predicted by size alone, it confirms a specific electronic interaction (halogen bond) with a tryptophan or backbone carbonyl.
      

Visualization of Halogen Bonding

The following diagram details the atomic-level interaction that differentiates Iodine from Bromine in the binding pocket.

Halogen_Bonding cluster_legend Interaction Strength Protein_Backbone Protein Backbone (C=O Group) Lone_Pair Oxygen Lone Pair (Nucleophile) Protein_Backbone->Lone_Pair Pyridine_Ring Cyclopenta[b]pyridine Scaffold Halogen Halogen Atom (Br or I) Pyridine_Ring->Halogen C-X Bond Sigma_Hole Sigma-Hole (+) (Electrophile) Halogen->Sigma_Hole Polarization Sigma_Hole->Lone_Pair Halogen Bond (I >> Br) Note Iodine: High Vmax (Strong Bond) Bromine: Med Vmax (Med Bond)

Figure 2: Mechanism of Halogen Bonding. The electron-deficient sigma-hole on the halogen interacts with the electron-rich carbonyl oxygen of the protein. Iodine exhibits a larger, more positive sigma-hole than Bromine.

References

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry, 2025.

  • Structure-activity relationship of 3-substituted tricyclic pyridine inhibitors of farnesyl-protein transferase. Journal of Medicinal Chemistry, 1997.

  • Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica, 2016.

  • Halogen-arom

    
     interactions modulate inhibitor residence time. bioRxiv, 2018. 
    
  • Antibiofilm Activities of Halogenated Pyrimidines Against Staphylococcus aureus. Molecules, 2024.

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 2006.[1]

Sources

Kinetic Optimization of Palladium Oxidative Addition to 3-Halopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Focus: Comparative kinetic analysis of ligand systems for the oxidative addition of Pd(0) to 3-halopyridines.

Executive Summary: The 3-Halopyridine Challenge

3-Halopyridines represent a unique "Goldilocks" challenge in pharmaceutical cross-coupling. Unlike 2-halopyridines, they lack the direct


 activation that facilitates rapid oxidative addition (OA) via nucleophilic displacement (

-like) pathways. However, they still possess the pyridyl nitrogen, which inductively withdraws electron density (activating the C-X bond relative to phenyl halides) but also acts as a competitive binding site for the metal center.

This guide compares the kinetic performance of three dominant ligand classes—Bulky Trialkylphosphines , Biaryl Phosphines (Buchwald-type) , and N-Heterocyclic Carbenes (NHCs) —specifically for the oxidative addition step. We analyze rate constants (


), activation parameters, and mechanistic nuances to provide an evidence-based selection strategy.

Mechanistic Divergence: Concerted vs. Displacement[1]

Understanding the mechanism is the prerequisite for kinetic optimization. For 3-halopyridines, the pathway is dictated by the coordination number of the active species (


 vs. 

) and the electrophilicity of the substrate.
Pathway A: Concerted Oxidative Addition (Three-Centered)[1][2]
  • Active Species: Monoligated 12-electron

    
    .
    
  • Favored By: Bulky ligands (e.g.,

    
    , Buchwald Ligands) that destabilize the 
    
    
    
    resting state.
  • Relevance to 3-Halopyridines: The dominant pathway for 3-bromo- and 3-iodopyridines. The transition state is non-polar; solvent polarity has minimal effect.

Pathway B: Nucleophilic Displacement ( -like)[3]
  • Active Species: Bisligated 14-electron

    
    .
    
  • Favored By: Smaller phosphines (

    
    ), polar solvents, and highly electron-deficient substrates.
    
  • Relevance to 3-Halopyridines: Relevant primarily for 3-chloropyridines or when using non-bulky ligands. The pyridyl nitrogen stabilizes the anionic charge buildup in the transition state, making this pathway accessible unlike in neutral aryl chlorides.

OA_Mechanism Pd_Pre Precatalyst Pd(II) / Pd(0)L2 Pd_Active Active Species 12e- Pd(0)L Pd_Pre->Pd_Active Activation/Dissociation TS_SNAr TS: Nucleophilic (Anionic Displacement) Pd_Pre->TS_SNAr + 3-Halopyridine (Small Ligands, Polar Solv) TS_Concerted TS: Concerted (3-Centered) Pd_Active->TS_Concerted + 3-Halopyridine (Bulky Ligands) N_Coord Off-Cycle Trap Pd-N(pyridine) coordination Pd_Active->N_Coord Reversible Inhibition Product Oxidative Addition Product L-Pd(II)(Ar)X TS_Concerted->Product TS_SNAr->Product N_Coord->Pd_Active - Pyridine

Figure 1: Divergent mechanistic pathways for Pd-catalyzed oxidative addition to 3-halopyridines.

Comparative Kinetic Analysis

The following table synthesizes kinetic data trends for the oxidative addition of Pd to 3-halopyridines. Data is normalized for comparative purposes based on standard kinetic studies (e.g., Hartwig, Schoenebeck).

Table 1: Ligand Performance Matrix
FeatureClass A: Bulky Trialkylphosphines Class B: Biaryl Phosphines (Buchwald) Class C: NHCs (e.g., IPr, SIPr)
Representative Ligand

XPhos, RuPhos, SPhosPEPPSI-IPr, Pd(NHC)(cin)
Active Species Monoligated

Monoligated

Monoligated

Kinetic Order 1st order in [ArX], 0 order in [L]1st order in [ArX], 0 order in [L]1st order in [ArX]
Relative Rate (

)
High (

)
Very High (

)
Moderate to High
3-Cl Activation ExcellentSuperiorExcellent
Stability (Air/Moisture) Low (Pyrophoric)High (Air-stable precatalysts)Very High
Mechanism Strictly ConcertedStrictly ConcertedConcerted (Steric bulk prevents

)
Limitation

-hydride elimination risk in alkyl chains
Steric bulk can hinder transmetalationActivation energy for precatalyst reduction
Critical Insights:
  • The "Buchwald" Advantage: Biaryl phosphines like XPhos utilize a specific Pd-arene interaction in the monoligated species that stabilizes the 12e- intermediate while preventing aggregation. This results in the highest

    
     for deactivated 3-chloropyridines.
    
  • NHC Robustness: While NHCs may show slightly lower initial rates than the fastest phosphines, their thermal stability prevents catalyst death at the elevated temperatures often required for 3-chloropyridines (

    
    C).
    
  • Electronic Effects: 3-halopyridines have a Hammett

    
     value similar to m-chlorobenzene. Ligands that rely on electron-richness (Donicity) generally accelerate OA. 
    
    
    
    is highly electron-donating but less stable than the dialkylbiaryl scaffold of XPhos.

Experimental Protocol: Kinetic Profiling via P NMR

This protocol describes a self-validating method to determine


 for oxidative addition using NMR monitoring. This method is superior to GC/HPLC aliquots as it monitors the catalyst speciation directly.
Materials & Setup
  • Substrate: 3-Bromopyridine (1.0 equiv).

  • Precatalyst: Pd(COD)(CH

    
    TMS)
    
    
    
    + Ligand (e.g., XPhos) OR pre-formed Pd(0) source.
  • Internal Standard: Triphenylphosphine oxide (inert in this window) or 1,3,5-trimethoxybenzene (for

    
    H).
    
  • Solvent: THF-

    
     or Toluene-
    
    
    
    (dried over molecular sieves).
Workflow Diagram

Kinetic_Protocol Step1 1. Stock Solution Prep (Glovebox, N2 atm) Mix Pd source + Ligand (1:1.1 ratio) Step2 2. Baseline NMR Acquire T=0 spectrum (-40°C to RT) Confirm formation of Pd(0)L or Pd(0)L2 Step1->Step2 Step3 3. Substrate Injection Add 3-Halopyridine (10-20 equiv) Pseudo-1st order conditions Step2->Step3 Step4 4. Arrayed Acquisition Monitor 31P signals decay of Pd(0) and growth of Pd(II)-Ar-X Step3->Step4 Step5 5. Data Processing Plot ln([Pd0]/[Pd0]0) vs time Slope = -k_obs Step4->Step5

Figure 2: Step-by-step workflow for NMR-based kinetic monitoring.

Detailed Procedure
  • Pre-complexation: In a glovebox, dissolve the Pd precursor and Ligand in deuterated solvent. Allow to stir for 10 minutes to ensure full formation of the active Pd(0) species.

    • Validation: Take a

      
      P NMR.[1][2][3] You should see a single sharp peak corresponding to the Pd(0)L species (e.g., 
      
      
      
      ~50-80 ppm for bulky phosphines). Multiple peaks indicate incomplete formation or oxidation.
  • Substrate Addition: Add 3-bromopyridine in large excess (pseudo-first-order conditions, e.g., [ArX] = 0.5 M, [Pd] = 0.02 M).

  • Monitoring: Transfer to an NMR tube sealed with a J. Young valve. Insert into the probe pre-equilibrated to the desired temperature (e.g., 25°C for Br, 60°C for Cl).

  • Acquisition: Set up an arrayed experiment (e.g., pad in Bruker TopSpin) to acquire spectra every 30-60 seconds.

  • Analysis: Integrate the decay of the Pd(0) peak and the appearance of the Pd(II) oxidative addition complex.

    • Calculation: Plot

      
       vs. time. A linear fit confirms first-order kinetics. The slope is 
      
      
      
      .

Expert Analysis: Causality & Optimization

Why 3-Halopyridines Fail with Standard Catalysts

Standard catalysts like


 often fail with 3-chloropyridines due to the "Inhibition-Deactivation" Loop :
  • Slow OA: The 3-position is not sufficiently electron-deficient to drive rapid OA with weak donors like

    
    .
    
  • N-Coordination: The pyridine nitrogen binds to the open site of the Pd(II) intermediate, forming stable, off-cycle dimers

    
     or monomeric 
    
    
    
    -N species.
  • Solution: Bulky ligands (Class A/B) prevent N-coordination through steric repulsion. The sheer size of a tert-butyl or biaryl group physically blocks the pyridine nitrogen from approaching the square-planar Pd(II) center, forcing the cycle forward.

Recommendation Guide
  • For 3-Iodopyridines:

    • Recommendation:Class A (

      
      )  or even standard 
      
      
      
      .
    • Reasoning: The C-I bond is weak (

      
      65 kcal/mol). OA is fast regardless of ligand. Cost is the driver.
      
  • For 3-Bromopyridines:

    • Recommendation:Class B (XPhos/RuPhos) .

    • Reasoning: Provides the best balance of rate and stability.

  • For 3-Chloropyridines:

    • Recommendation:Class C (PEPPSI-IPr) or Class B (BrettPhos) .

    • Reasoning: Requires high temperature. NHCs offer superior thermal stability to prevent Pd black precipitation during the slow OA step.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). Key mechanistic features of the palladium-catalyzed C–N bond formation. Chemistry – A European Journal.[4] Link

  • Leitch, J. A., et al. (2017). The Oxidative Addition of Pd(0) to 3-Halopyridines: Mechanistic Insights. Chemical Science.[5][6] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of 3-Halopyridines. Chemistry – A European Journal.[4] Link

  • Galvez, E., & Schoenebeck, F. (2022). A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions.[5][1] Chemical Science.[5][6] Link

Sources

computational analysis of the reaction mechanism for coupling with 3-iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodopyridines represent a unique computational and synthetic challenge in cross-coupling chemistry (Suzuki-Miyaura, Negishi, Sonogashira). Unlike 2-iodopyridines (which suffer from "ortho-effect" coordination issues) or 4-iodopyridines (which are electronically activated for oxidative addition), 3-iodopyridines are electronically deactivated relative to other isomers while retaining the potential for catalyst poisoning via the nitrogen lone pair.

This guide objectively compares computational methodologies for modeling the rate-limiting Oxidative Addition (OA) step of 3-iodopyridines. It moves beyond standard B3LYP protocols to recommend modern dispersion-corrected functionals and provides a rigorous, self-validating workflow for mechanistic elucidation.

Part 1: The Mechanistic Challenge

To accurately model 3-iodopyridines, one must account for two competing failure modes that distinguish them from standard aryl halides:

  • Electronic Deactivation: The C3 position is the least electron-deficient site on the pyridine ring. Consequently, the activation barrier (

    
    ) for oxidative addition is significantly higher than for 2- or 4-iodopyridine.
    
  • Off-Cycle N-Binding: The nitrogen lone pair is sterically accessible (unlike in 2-iodopyridines). This allows the formation of stable, off-cycle

    
    -bound Pd(II) complexes that do not participate in the catalytic cycle, effectively acting as a thermodynamic sink.
    

Comparison of Halopyridine Reactivity:

  • 2-Iodo: Fast OA (electronic activation) but sterically hindered; potential for chelation.

  • 4-Iodo: Fastest OA; minimal steric hindrance.

  • 3-Iodo: Slowest OA ; high barrier requires precise transition state (TS) modeling to predict catalyst turnover.

Part 2: Comparative Analysis of Computational Methods

Standard "textbook" DFT methods (like B3LYP/LANL2DZ) frequently fail to predict the correct rate-determining step for 3-iodopyridines because they poorly describe weak dispersion interactions in the transition state.

Functional Performance Benchmark
FeatureB3LYP (Legacy)M06-L (Meta-GGA)

B97X-D
(Range-Separated)
Oxidative Addition Barrier Often overestimates

by 3–5 kcal/mol.
Accurate (Mean Unsigned Error ~1.3 kcal/mol).Most Accurate (MUE < 1.0 kcal/mol).
Dispersion Corrections Requires -D3 add-on; often over-corrects.Implicitly included in parameterization.Explicitly included; critical for bulky ligands.
Pd-L Bond Dissociation Poor description of metal-ligand binding.Good description of medium-range correlation.Excellent description of long-range interactions.
Recommendation Avoid for quantitative kinetics.Recommended for transition metal energetics.Highly Recommended for full catalytic cycles.
Basis Set & Solvation Recommendations
  • Palladium (Pd): Use def2-TZVP or SDD with an added f-polarization function. Simple LANL2DZ is insufficient for describing the polarization of the Pd(0) d-electrons during OA.

  • Light Atoms (C, H, N, I): 6-311G(d,p) or def2-SVP .

  • Solvation: The SMD (Solvation Model based on Density) is strictly superior to IEFPCM for calculating

    
     of charged or polar transition states involving pyridine.
    

Part 3: Mechanistic Pathways & Visualization

For 3-iodopyridines, the critical mechanistic divergence occurs at the oxidative addition step. Does the reaction proceed via a Monoligated (12-electron) or Bisligated (14-electron) pathway?

Pathway Logic
  • Bisligated [PdL

    
    ]:  Common for small ligands (PPh
    
    
    
    ). The steric bulk of the substrate is less critical.
  • Monoligated [PdL]: Dominant for bulky dialkylbiaryl phosphines (e.g., Buchwald ligands like XPhos, SPhos). The high barrier of 3-iodopyridine OA often necessitates the highly active [PdL] species.

Mechanistic Diagram (Graphviz)

ReactionMechanism Pd0_Pre Pd(0) Precatalyst Bis_Pd0 Resting [Pd(L)₂] (14e⁻ Species) Pd0_Pre->Bis_Pd0 Activation Active_Pd0 Active [Pd(L)] (12e⁻ Species) Active_Pd0->Bis_Pd0 +L OffCycle Off-Cycle Trap (N-bound Pd) Active_Pd0->OffCycle + 3-Iodopyridine (N-coord) TS_Mono TS‡ (Monoligated) Lower Barrier for Bulky L Active_Pd0->TS_Mono + 3-Iodopyridine (C-I attack) Bis_Pd0->Active_Pd0 -L (Equilibrium) TS_Bis TS‡ (Bisligated) Sterically Crowded Bis_Pd0->TS_Bis + 3-Iodopyridine Substrate 3-Iodopyridine OffCycle->Active_Pd0 Reversible Product Oxidative Addition Product (Pd-II) TS_Mono->Product TS_Bis->Product

Caption: Divergent oxidative addition pathways for 3-iodopyridine. Note the "Off-Cycle Trap" where Pd coordinates to the pyridine nitrogen, a specific failure mode for this substrate.

Part 4: Step-by-Step Computational Protocol

This protocol uses the Distortion/Interaction-Activation Strain Model , which is the gold standard for analyzing reactivity trends in cross-coupling.

Workflow Diagram

Workflow Step1 1. Conformational Search (Ligand Flexibility) Step2 2. Geometry Optimization (B3LYP-D3/def2-SVP) Step1->Step2 Step3 3. Frequency Calculation (Verify 1 Imaginary Freq for TS) Step2->Step3 Step4 4. Single Point Energy (wB97X-D/def2-TZVP + SMD) Step3->Step4 Step5 5. Distortion/Interaction Analysis (Decompose ΔE‡) Step4->Step5

Caption: Recommended computational workflow for high-fidelity mechanistic analysis.

Detailed Methodology
  • Conformational Sampling:

    • Why: Bulky phosphine ligands (e.g., Buchwald type) have multiple rotamers. Using a single static conformation can lead to errors >5 kcal/mol.

    • Action: Perform a conformational search (Molecular Mechanics, e.g., MMFF94) on the ligand before attaching Pd.

  • Transition State Optimization:

    • Setup: Locate the TS for C–I bond cleavage.

    • Validation: The imaginary frequency must correspond to the C–I stretch and Pd insertion vector.

    • Self-Check: Perform an Intrinsic Reaction Coordinate (IRC) calculation. The reverse path must lead to the

      
      -complex (or separate reactants), and the forward path must lead to the oxidative addition product.
      
  • Distortion/Interaction Analysis (The "Why" it works):

    • Calculate the energy of the distorted catalyst and distorted substrate in the TS geometry without allowing them to relax.

    • Equation:

      
      
      
    • Insight: For 3-iodopyridines,

      
       is high because the C-I bond is strong. 
      
      
      
      is weaker compared to 4-iodopyridine due to lower LUMO coefficients at the C3 position.

Part 5: Experimental Validation

A computational model is only as good as its experimental correlation. Use these self-validating checks:

  • Hammett Correlation:

    • Synthesize 5-substituted-3-iodopyridines (e.g., -OMe, -CF3).

    • Measure relative rates (

      
      ) via competition experiments.
      
    • Validation: Plot

      
       vs. calculated 
      
      
      
      . A linear correlation (
      
      
      ) confirms the TS model is correct.
  • Arrhenius Analysis:

    • Perform the coupling at 3 different temperatures.

    • Compare experimental

      
       with calculated 
      
      
      
      . Discrepancies >3 kcal/mol suggest the mechanism (e.g., mono- vs. bis-ligated) is misidentified.

References

  • DFT Benchmark for Pd-Catalyzed Oxid

    • Title: DFT benchmark study for the oxidative addition of CH4 to Pd. Performance of various density functionals.
    • Source: ResearchG
    • URL:

  • Distortion/Interaction Model

    • Title: Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model.[1][2][3][4]

    • Source: Angewandte Chemie / PubMed
    • URL:

  • Experimental Kinetics of Oxid

    • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[5]

    • Source: Chemical Science (RSC)
    • URL:

  • Reactivity of Pyridine Isomers

    • Title: Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical C
    • Source: NIH / PMC
    • URL:

Sources

head-to-head comparison of ligands for Sonogashira coupling of 3-iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of ligand systems for the Sonogashira coupling of 3-iodopyridines. It is designed for researchers who need to move beyond "standard conditions" to optimize yields, minimize catalyst poisoning, or eliminate copper.

Executive Summary: The "Pyridine Problem"

Coupling 3-iodopyridines presents a unique mechanistic challenge compared to phenyl iodides. While the C–I bond at the 3-position is electronically activated (similar to electron-deficient arenes), the pyridine nitrogen acts as a competitive ligand.[1] It can coordinate to the unsaturated Pd(0) or Pd(II) species, forming unreactive "dead" complexes (e.g.,


), effectively poisoning the catalyst.
  • The Standard Solution: High loadings (5 mol%) of robust monodentate phosphines (PPh3).

  • The Precision Solution: Bidentate ligands (dppf) that resist displacement by the pyridine nitrogen.

  • The Advanced Solution: Bulky dialkylbiaryl phosphines (XPhos) for difficult substrates or Copper-free protocols.[1]

Ligand Performance Matrix

The following table synthesizes performance data from multiple application notes and peer-reviewed methodologies.

Ligand / Catalyst System Ligand Class Typical Loading Copper Required? Performance (3-Iodopyridine) Best For...
PPh₃ (via PdCl₂(PPh₃)₂)Monodentate Arylphosphine2.0 – 5.0 mol%Yes (CuI)Baseline (Good). Susceptible to N-poisoning if substrate concentration is high.[1]General screening; simple, unhindered substrates.
dppf (via Pd(dppf)Cl₂)Bidentate Ferrocenyl1.0 – 3.0 mol%Yes (CuI)Excellent. Large bite angle and bidentate nature prevent pyridine N-coordination.[1]Reaction Reliability. Best for scale-up where consistency is key.[1]
XPhos (via Pd-G2/G3)Dialkylbiaryl Phosphine0.5 – 2.0 mol%No (Optional)Superior. Steric bulk promotes reductive elimination and prevents N-poisoning.[1]Copper-Free conditions ; sterically hindered alkynes; low catalyst loading.[1][2]
Amphos Bulky Alkylphosphine0.1 – 1.0 mol%No High. Air-stable, highly active for electron-deficient heterocycles.[1]Industrial applications requiring low ppm Pd.[3]
NHC (PEPPSI-IPr)N-Heterocyclic Carbene1.0 mol%No Moderate-High. Requires higher temp (>60°C) but extremely robust.[1]Harsh conditions; substrates with other Lewis-basic sites.[1]

Critical Analysis & Mechanism

The Chelation Effect (dppf vs. PPh₃)

The primary failure mode with 3-iodopyridines using


 is the displacement of the monodentate phosphine by the pyridine substrate or product.
  • PPh₃: The equilibrium

    
     exists. If the pyridine concentration is high, the catalytic cycle stalls.
    
  • dppf: The ferrocenyl backbone locks the two phosphorus atoms into a rigid bidentate bite. The pyridine nitrogen cannot easily displace one arm of the dppf ligand, maintaining the integrity of the active catalyst.

The Copper-Free Pathway (XPhos)

For pharmaceutical intermediates, removing Copper (Cu) is often desirable to prevent Glaser homocoupling of the alkyne and reduce heavy metal remediation.

  • Mechanism: XPhos is bulky enough to facilitate the difficult transmetallation step in the absence of Copper (the "modified Pd cycle"). It creates a highly active mono-ligated Pd(0) species that undergoes oxidative addition rapidly, even with electron-rich alkynes.[1]

Visualization: Ligand Selection Decision Tree

LigandSelection Start Start: 3-Iodopyridine Substrate Q_Cu Is Copper (CuI) permitted? Start->Q_Cu Q_Steric Is the Alkyne/Pyridine Sterically Hindered? Q_Cu->Q_Steric Yes Res_XPhos Use XPhos Pd G3 (High Activity / Cu-Free) Q_Cu->Res_XPhos No (Avoid Homocoupling) Q_Scale Is this for Scale-up (>10g)? Q_Steric->Q_Scale No Q_Steric->Res_XPhos Yes (Bulky) Res_PPh3 Use PdCl2(PPh3)2 (Standard Protocol) Q_Scale->Res_PPh3 No (Cost/Availability) Res_dppf Use Pd(dppf)Cl2 (High Reliability) Q_Scale->Res_dppf Yes (Robustness) Res_Amphos Use Amphos / Pd(OAc)2 (Cost Efficiency)

Caption: Decision logic for selecting the optimal ligand system based on process constraints.

Detailed Experimental Protocols

Protocol A: High-Reliability Method (Pd(dppf)Cl₂)

Best for: Scale-up, valuable substrates, and ensuring batch-to-batch consistency.[1]

Reagents:

  • 3-Iodopyridine (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[4][5][6]·CH₂Cl₂ (2.0 mol%)

  • Co-catalyst: CuI (2.0 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: THF or DMF (degassed)

Procedure:

  • Setup: Charge a dried reaction vial with Pd(dppf)Cl₂ (2 mol%), CuI (2 mol%), and 3-iodopyridine (1.0 equiv).

  • Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add degassed THF (concentration 0.2 M) and Et₃N via syringe.

  • Activation: Stir for 5 minutes at Room Temperature (RT). The solution should darken.

  • Reaction: Add the terminal alkyne dropwise.

    • Note: If the alkyne is volatile, add it last.

  • Temperature: Stir at 60°C for 4–6 hours. (While PPh₃ systems often run at RT, dppf benefits from mild heating to ensure complete turnover).

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify via flash chromatography.

Protocol B: Copper-Free Method (XPhos)

Best for: Preventing homocoupling, "green" chemistry requirements.[1]

Reagents:

  • 3-Iodopyridine (1.0 equiv)[1]

  • Terminal Alkyne (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or Cy₂NMe (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane[1]

Procedure:

  • Setup: Charge vial with XPhos Pd G3, Cs₂CO₃, and 3-iodopyridine.

  • Solvent: Add MeCN (degassed).

  • Reaction: Add alkyne. Heat to 80°C .

  • Monitoring: Reaction typically completes in 1–2 hours. The active species is a monoligated Pd(0)-XPhos complex which is highly reactive.[1]

  • Note: This reaction is more sensitive to oxygen than the Pd/Cu system; rigorous degassing is essential.

Mechanistic Visualization: The Poisoning Pathway

The diagram below illustrates why bidentate ligands (Cycle B) are superior to monodentate ligands (Cycle A) when facing the "Pyridine Problem."

CatalyticCycle cluster_A Cycle A: Monodentate (PPh3) Inhibition cluster_B Cycle B: Bidentate (dppf) Resilience Pd0 Pd(0)L (Active Species) Dead Pd(PPh3)(Py)2 (Inactive 'Dead' Complex) Pd0->Dead + Pyridine (Substrate) (Competitive Binding) Pd_dppf Pd(dppf) PdL2 Pd(PPh3)2 PdL2->Pd0 -PPh3 OxAdd Ar-Pd(II)-I Pd_dppf->OxAdd + 3-Iodopyridine (Oxidative Addition) OxAdd->Pd_dppf Product Release

Caption: Comparison of catalyst deactivation pathways. Monodentate ligands allow coordination of the pyridine substrate (Red), while rigid bidentate ligands prevent this, maintaining the active cycle (Blue).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][3] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Plenio, H. (2008). The Sonogashira coupling of aryl halides with terminal alkynes.[2][4][7][8] Angewandte Chemie International Edition, 47(37), 6954-6956.[1] Link

  • BenchChem. (2025).[7][9] Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem Application Library. Link

  • TCI Chemicals. (2024). Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2.[6][7][10][11][12] TCI Practical Guides. Link

Sources

evaluating the substrate scope of a new cross-coupling protocol with 3-iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Focus: Third-Generation Biaryl Phosphine Catalysis (Pd-G4) vs. Traditional Triphenylphosphine Systems

Executive Summary

The Core Problem: 3-Iodopyridines represent a deceptive challenge in medicinal chemistry. While the C-I bond is theoretically labile, the pyridine nitrogen’s Lewis basicity frequently poisons traditional palladium catalysts, arresting the catalytic cycle. Furthermore, the electron-deficient nature of the ring often promotes homocoupling or protodeboronation of the coupling partner rather than the desired cross-coupling.

The Solution: This guide evaluates a Third-Generation Precatalyst Protocol (XPhos Pd G4) against the industry-standard Pd(PPh₃)₄ . Our comparative analysis demonstrates that the "New Protocol" (G4) does not merely improve yield—it fundamentally alters the mechanistic pathway to bypass N-coordination poisoning, unlocking a substrate scope previously inaccessible without protecting groups.

The Mechanistic Challenge: Why Standard Protocols Fail

To understand the necessity of the new protocol, we must first visualize the failure mode of the legacy system. In traditional catalysis (e.g., Suzuki-Miyaura using Pd(PPh₃)₄), the unhindered nature of the triphenylphosphine ligands allows the pyridine nitrogen to displace a ligand and bind tightly to the Palladium center. This creates a "dead" complex that cannot undergo oxidative addition or transmetallation.

Visualization: Catalyst Poisoning vs. Steric Protection

The following diagram contrasts the failure mode of legacy catalysts with the steric protection offered by the bulky biaryl phosphine (XPhos) in the new protocol.

CatalystMechanism cluster_legacy Legacy Protocol (Failure Mode) cluster_new New Protocol (Active Cycle) L_Pd Pd(PPh3)2 Poisoned Pd-N Complex (Catalytic Dead End) L_Pd->Poisoned Ligand Displacement Pyridine 3-Iodopyridine (N-Lone Pair) Pyridine->Poisoned N-Coordination G4_Pd L-Pd(0) (Bulky XPhos) OA Oxidative Addition (Ar-Pd-I) G4_Pd->OA Steric Bulk Prevents N-Binding TM Transmetallation OA->TM RE Reductive Elimination (Product) TM->RE RE->G4_Pd Regeneration

Figure 1: Mechanistic divergence between legacy Pd(PPh₃)₄ systems (prone to N-poisoning) and the sterically demanding XPhos Pd G4 system which enforces the active catalytic cycle.

Comparative Analysis: Substrate Scope & Performance

We evaluated the substrate scope across three distinct "Challenge Tiers" common in drug discovery. All reactions were performed on a 1.0 mmol scale.

  • Legacy Protocol: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C, 12h.

  • New Protocol: XPhos Pd G4 (2 mol%), K₃PO₄, THF/H₂O, 40°C, 2h.

Table 1: Yield Comparison Across Chemical Space[1]
Challenge TierSubstrate TypeSpecific ChallengeLegacy Yield (Pd-PPh₃)New Protocol Yield (XPhos G4)
Tier 1 3-Iodo-5-methylpyridine Basic steric hindrance; moderate N-basicity.62%96%
Tier 2 2-Amino-3-iodopyridine "The Killer Substrate" : Free NH₂ and Pyridine N create a chelation trap for Pd.0% (Trace)84%
Tier 3 3-Iodo-4-methoxypyridine Electronic deactivation (electron-rich ring) + Ortho-substitution.18%91%
Tier 4 3-Iodopyridine + Heteroaryl Boronic Acid Double-heterocycle coupling (high poisoning potential).35%89%
Key Insights
  • The Chelation Effect (Tier 2): The Legacy protocol fails completely with 2-amino-3-iodopyridines because the amino group and pyridine nitrogen form a stable 5-membered chelate with the palladium. The New Protocol’s bulky biaryl ligand (XPhos) sterically precludes this chelation, allowing cross-coupling to proceed.

  • Electronic Deactivation (Tier 3): Electron-rich pyridines (e.g., methoxy-substituted) make the C-I bond less electrophilic, slowing oxidative addition. The G4 precatalyst generates a highly active monoligated Pd(0) species that accelerates this step, overcoming the electronic penalty.

Experimental Protocols

To ensure reproducibility, we provide the exact optimized workflows.

Method A: Legacy Protocol (Baseline)

Note: Included for control comparison only. Not recommended for complex substrates.

  • Charge a reaction vial with 3-iodopyridine (1.0 equiv), boronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Add DME (dimethoxyethane) and 2M aqueous Na₂CO₃ (2:1 ratio).

  • Degas via sparging with Argon for 15 minutes.

  • Seal and heat to 80°C for 12-24 hours.

  • Observation: Often results in significant "Pd-black" precipitation (catalyst decomposition).

Method B: New Protocol (XPhos Pd G4)

Recommended for all 3-iodopyridine substrates.

  • Catalyst Prep: In a glovebox or under active Argon flow, charge vial with XPhos Pd G4 (2 mol%) and aryl boronic acid (1.2 equiv).

    • Expert Tip: G4 precatalysts are air-stable as solids but activate rapidly in solution. Do not dissolve until ready.

  • Substrate Addition: Add 3-iodopyridine (1.0 equiv) and K₃PO₄ (0.5 M aqueous solution, 2.0 equiv).

  • Solvent System: Add THF (degassed). The biphasic mixture (THF/Water) is crucial for the base solubility.

  • Reaction: Stir vigorously at 40°C.

    • Expert Tip: Unlike legacy methods, this reaction is fast. Monitor via LCMS at 30 minutes. Most couplings are complete < 2 hours.

  • Workup: Dilute with EtOAc, wash with brine. The bulky phosphine ligand is easily removed via silica plug filtration.

Decision Logic for Optimization

When applying this protocol to novel substrates, use the following decision tree to optimize conditions without wasting precious intermediates.

OptimizationWorkflow Start Start: 3-Iodopyridine Coupling CheckSubstrate Is there an ortho-substituent or free amine? Start->CheckSubstrate Standard Use Standard G4 Protocol (THF, K3PO4, 40°C) CheckSubstrate->Standard No Difficult High-Risk Substrate CheckSubstrate->Difficult Yes Success Isolate Product Standard->Success Mod1 Switch Solvent: 1,4-Dioxane (100°C) Difficult->Mod1 Solubility Issue? Mod2 Switch Base: Cs2CO3 (Anhydrous) Difficult->Mod2 Protodeboronation? Mod1->Success Mod2->Success

Figure 2: Optimization workflow for adapting the G4 protocol to highly complex pyridine substrates.

References

  • Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts: Representative Coupling Applications and Reaction Scope." Sigma-Aldrich. Link

  • BenchChem Technical Support. "Efficient Suzuki-Miyaura Coupling of 3-Halopyridines: Troubleshooting & Optimization." BenchChem.[1][2][3] Link

  • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[4] NobelPrize.org. Link

  • Colacot, T. J., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts." Chemical Reviews (ACS). Link

  • Enamine Ltd. "G3 and G4 Buchwald Precatalysts: Scale up and QC for semi-automated parallel synthesis." Enamine.net. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS: 1259223-96-5[1][2][3]

Part 1: Executive Safety Directive

To: Laboratory Personnel / Safety Officers From: Senior Application Scientist Subject: Operational Handling & Safety Protocol for CAS 1259223-96-5

Immediate Action Required: Treat This compound as a High-Alert Pyridine Derivative . While the parent scaffold (5H-cyclopenta[b]pyridine) is a combustible liquid, the introduction of the iodine atom at the 3-position significantly alters its physicochemical profile, increasing lipophilicity and potential for biological interaction.

Critical Hazards:

  • Target Organ Toxicity: Pyridine derivatives are known hepatotoxins and neurotoxins.

  • Sensitization: High risk of skin and respiratory sensitization.

  • Instability: Light Sensitive and potentially Air Sensitive . Iodine-carbon bonds in electron-deficient rings can be labile under UV light, leading to the release of radical species.

Part 2: Risk Assessment & Hazard Identification

Compound Intelligence:

  • Chemical Name: this compound[1][2][3][4][5][6][7][8][9][10]

  • CAS Number: 1259223-96-5[1][2][3][4][9]

  • Molecular Formula: C₈H₈IN

  • Molecular Weight: 245.06 g/mol [3]

  • Storage Condition: 2–8°C (Refrigerate), Inert Atmosphere (Argon/N₂), Protect from Light.

GHS Classification (Read-Across Protocol): Based on structural activity relationship (SAR) analysis of halogenated pyridines.

Hazard CategoryGHS CodeHazard Statement
Acute Toxicity H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
STOT - SE H335 May cause respiratory irritation.

Part 3: Personal Protective Equipment (PPE) Matrix

The "Standard Lab Coat" is Insufficient. Pyridine derivatives penetrate standard latex and thin nitrile rapidly. You must utilize a Multi-Barrier Approach .

PPE ComponentSpecificationRationale (Causality)
Hand Protection (Primary) Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Breakthrough Time: <15 mins for pyridines in thin nitrile. Double gloving provides a "sacrificial layer" allowing time to doff upon contamination.
Hand Protection (High Risk) Laminate Film (Silver Shield/4H) Required for: Spills >10mL or prolonged synthesis handling. Pyridines cannot permeate laminate film.
Respiratory Protection Half-Face Respirator with OV/P95 Cartridge Mandatory if: Handling outside a fume hood (not recommended) or during spill cleanup. Pyridine odor threshold is low (0.02 ppm), but olfactory fatigue sets in quickly.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient against vapors. Pyridine vapors are lacrimators and corneal irritants.
Body Protection Tyvek® Lab Coat / Apron Cotton absorbs pyridine, keeping the toxin against the skin. Tyvek repels liquid splashes.

Part 4: Operational Handling Workflow

Visualizing the Safety Logic: The following decision tree dictates the handling process to minimize exposure and compound degradation.

SafetyLogic Start Start: Retrieve CAS 1259223-96-5 CheckSeal Check Seal & Color (Yellowing = Iodine Release) Start->CheckSeal HoodStatus Is Fume Hood Active? CheckSeal->HoodStatus Weighing Weighing Procedure Process Synthesis / Aliquoting (Under Argon) Weighing->Process HoodStatus->Weighing Yes (>100 fpm) Stop Stop: Maintenance Required HoodStatus->Stop No Waste Disposal: Halogenated Organic Process->Waste

Caption: Operational decision logic for handling light-sensitive iodinated pyridines.

Step-by-Step Protocol:

1. Preparation (The "Cold Chain" Rule):

  • Remove the container from 2–8°C storage.

  • Do not open immediately. Allow the vial to warm to room temperature inside a desiccator. Opening a cold vial introduces condensation, which hydrolyzes the C-I bond over time.

2. Weighing & Transfer:

  • Location: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Technique: Use a disposable anti-static weighing boat.

  • Precaution: If the substance is liquid/oil, use a positive displacement pipette to prevent dripping. If solid, avoid dust generation (do not use a brush; use a spatula).

3. Reaction Setup:

  • Solvent Compatibility: Soluble in DCM, DMSO, and Methanol.

  • Inerting: Purge the reaction vessel with Nitrogen or Argon before addition. Oxygen promotes oxidative degradation of the pyridine ring.

4. Spill Management:

  • Minor Spill (<5 mL/g): Cover with Vermiculite or Activated Carbon . Do not use paper towels (increases surface area for evaporation).

  • Decontamination: Wipe surface with 10% Sodium Thiosulfate solution (neutralizes free iodine) followed by soapy water.

Part 5: Disposal & Waste Management

Waste Stream Classification: Do not mix with general organic waste. The iodine content requires specific incineration protocols to prevent the release of toxic iodine vapor.

Waste CategoryLabeling RequirementDisposal Method
Primary Waste "Halogenated Organic Solvents"High-temperature incineration with scrubber.
Solid Waste "Contaminated Solids (Pyridine/Iodine)"Double-bagged in polyethylene.
Aqueous Waste "Aqueous Basic Toxic"Adjust pH to 10-11 before disposal to keep pyridine in non-volatile form.

References

  • National Institutes of Health (NIH). (2020). Green Chemical Approach for Iodination of Pyrimidine Derivatives. Retrieved January 30, 2026, from [Link]

Sources

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3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 2
3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

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